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Foundational

An In-depth Technical Guide to Cinnoline-8-carboxylic Acid: Structure, Properties, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract Cinnoline-8-carboxylic acid, a distinct member of the cinnoline family of nitrogen-containing heterocyc...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Cinnoline-8-carboxylic acid, a distinct member of the cinnoline family of nitrogen-containing heterocyclic compounds, presents a scaffold of significant interest in medicinal chemistry and materials science. This guide provides a comprehensive technical overview of its chemical structure, predicted physicochemical properties, and plausible synthetic pathways. By integrating data from closely related analogues and general principles of cinnoline chemistry, this document aims to equip researchers with the foundational knowledge required to explore the potential of this molecule in drug discovery and other advanced applications.

Introduction: The Significance of the Cinnoline Scaffold

The cinnoline ring system, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring, is a privileged scaffold in medicinal chemistry.[1] Derivatives of cinnoline have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties.[2][3] The nitrogen atoms at positions 1 and 2, along with the potential for diverse substitution patterns on the carbocyclic and heterocyclic rings, allow for fine-tuning of the molecule's steric and electronic properties, making it a versatile template for designing targeted therapeutics.[4] Cinnoline-8-carboxylic acid, with its carboxylic acid moiety at the 8-position, introduces a key functional group for forming salts, esters, and amides, offering a handle for prodrug strategies and for establishing critical interactions with biological targets.

Chemical Structure and Spectroscopic Analysis

Molecular Formula: C₉H₆N₂O₂[5] Molecular Weight: 174.16 g/mol [5] CAS Number: 1896374-95-0[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both the benzene and pyridazine rings. The proton of the carboxylic acid group is anticipated to appear as a broad singlet at a downfield chemical shift, typically in the range of 10-13 ppm. The aromatic protons will likely resonate between 7 and 9 ppm, with their specific shifts and coupling patterns dictated by the electronic effects of the carboxylic acid group and the nitrogen atoms.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the nine carbon atoms. The carbonyl carbon of the carboxylic acid is expected to have a chemical shift in the range of 165-185 ppm.[6] The aromatic carbons will appear in the typical downfield region for sp² hybridized carbons, generally between 120 and 150 ppm.[7][8]

Infrared (IR) Spectroscopy

The IR spectrum of Cinnoline-8-carboxylic acid is predicted to exhibit characteristic absorption bands for the carboxylic acid functional group. A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is a hallmark of a hydrogen-bonded carboxylic acid.[3] A strong and sharp absorption band corresponding to the C=O (carbonyl) stretch should appear around 1700-1730 cm⁻¹. Additional bands in the fingerprint region will correspond to C-C and C-N stretching and bending vibrations within the aromatic rings.

Mass Spectrometry (MS)

In a mass spectrum, Cinnoline-8-carboxylic acid would show a molecular ion peak (M⁺) at an m/z corresponding to its molecular weight (174.16). Common fragmentation patterns would likely involve the loss of the carboxylic acid group (-COOH) or carbon dioxide (-CO₂).

Physicochemical Properties

Precise experimental data on the physicochemical properties of Cinnoline-8-carboxylic acid are limited. However, computational predictions and data from analogous compounds provide valuable estimates.

PropertyPredicted/Estimated ValueSource/Basis
Melting Point (°C) Not available-
pKa ~2-3 (for the pyridine nitrogen), ~4-5 (for the carboxylic acid)Based on parent cinnoline (pKa 2.64)[3] and benzoic acid
LogP 1.328[5]
Topological Polar Surface Area (TPSA) 63.08 Ų[5]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and DMF.General properties of similar aromatic carboxylic acids.[9]

Synthesis and Reactivity

While a specific, optimized synthesis protocol for Cinnoline-8-carboxylic acid is not widely published, its synthesis can be conceptualized through established methods for cinnoline ring formation. The Richter cinnoline synthesis and variations thereof are common approaches.[10]

Proposed Synthetic Pathway

A plausible synthetic route could involve the cyclization of a suitably substituted o-alkynyl-aryldiazonium salt. The general workflow is depicted below:

Synthesis of Cinnoline-8-carboxylic acid A 2-Amino-3-iodobenzoic acid B Sonogashira Coupling (e.g., with Trimethylsilylacetylene) A->B C 2-Amino-3-((trimethylsilyl)ethynyl)benzoic acid B->C D Diazotization (e.g., NaNO2, HCl) C->D E Intermediate Diazonium Salt D->E F Intramolecular Cyclization E->F G Cinnoline-8-carboxylic acid F->G

Caption: Proposed synthetic workflow for Cinnoline-8-carboxylic acid.

Step-by-Step Conceptual Protocol
  • Starting Material: The synthesis would likely commence with a commercially available and appropriately substituted aniline, such as 2-amino-3-iodobenzoic acid.

  • Introduction of the Alkyne: A Sonogashira coupling reaction could be employed to introduce an alkyne moiety at the ortho position to the amino group. This is a robust and widely used method for forming carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.

  • Diazotization: The resulting 2-amino-3-alkynylbenzoic acid derivative would then undergo diazotization. This is typically achieved by treating the amine with a source of nitrous acid, such as sodium nitrite in the presence of a strong acid like hydrochloric acid, at low temperatures.

  • Intramolecular Cyclization: The generated diazonium salt is often unstable and can spontaneously undergo intramolecular cyclization, where the diazonium group is attacked by the ortho-alkyne, leading to the formation of the cinnoline ring system.

  • Purification: The final product, Cinnoline-8-carboxylic acid, would then be isolated and purified using standard techniques such as recrystallization or column chromatography.

Applications in Medicinal Chemistry and Drug Development

While specific biological activities for Cinnoline-8-carboxylic acid are not extensively documented, the broader class of cinnoline derivatives has shown significant promise in various therapeutic areas.[11][12] The presence of the carboxylic acid group at the 8-position makes this molecule a valuable building block for creating libraries of compounds for high-throughput screening.

Potential areas of application include:

  • Anticancer Agents: Many cinnoline derivatives have been investigated for their anticancer properties.[2] The carboxylic acid functionality could be used to synthesize amide or ester derivatives to improve cell permeability and target engagement.

  • Antibacterial Agents: The cinnoline scaffold is present in some compounds with antibacterial activity.[2] Cinnoline-8-carboxylic acid could serve as a starting point for the development of new antibiotics.

  • Kinase Inhibitors: The nitrogen-containing heterocyclic structure of cinnoline is a common feature in many kinase inhibitors. The carboxylic acid group could act as a key hydrogen bond donor or acceptor to interact with the ATP-binding site of kinases.

The logical progression for exploring the therapeutic potential of Cinnoline-8-carboxylic acid is outlined in the following workflow:

Drug Discovery Workflow A Synthesis of Cinnoline-8-carboxylic acid B Derivative Synthesis (Amides, Esters, etc.) A->B C High-Throughput Screening (e.g., Kinase, Antibacterial assays) B->C D Hit Identification C->D E Lead Optimization (Structure-Activity Relationship) D->E F Preclinical Development E->F

Caption: A typical drug discovery workflow utilizing Cinnoline-8-carboxylic acid.

Future Directions

The exploration of Cinnoline-8-carboxylic acid is still in its early stages. Future research efforts should focus on:

  • Development of a robust and scalable synthesis: An efficient and reliable synthetic route is crucial for making this compound readily available for further studies.

  • Comprehensive characterization: Detailed experimental determination of its spectroscopic and physicochemical properties is needed to build a complete profile of the molecule.

  • Biological evaluation: Systematic screening of Cinnoline-8-carboxylic acid and its derivatives against a wide range of biological targets will be essential to uncover its therapeutic potential.

References

  • PubChem. 8-Quinolinecarboxylic acid. [Link]

  • Chemsrc. Quinoline-8-carboxylic acid. [Link]

  • Saxena, S., et al. An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
  • PubChem. Cinnoline-4-carboxylic acid. [Link]

  • Science of Synthesis. Product Class 9: Cinnolines. Thieme.
  • Wikipedia. Cinnoline. [Link]

  • Lewgowd, W., & Stanczak, A. Cinnoline Derivatives with Biological Activity. Archiv der Pharmazie. 2007.
  • PubChem. Cinnolone carboxylic acid. [Link]

  • Zenodo. TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. [Link]

  • PubChem. Cinnoline. [Link]

  • Sony, S., et al. A concise review on cinnoline and its biological activities.
  • Prashanthi Evangelin, M., et al. A Concise Review on Cinnolines. Innovative Journal of Medical and Health Sciences. 2020.
  • SciSpace. Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents. [Link]

  • Lewgowd, W., & Stanczak, A. Cinnoline derivatives with biological activity. PubMed. 2007.
  • Journal of Pharmaceutical Negative Results. A Comprehensive Review On Cinnoline Derivatives. [Link]

  • ResearchGate. Methods for the synthesis of cinnolines (Review). [Link]

  • Scribd. Methods For The Synthesis of Cinnolines. [Link]

  • Oregon State University. 13C NMR Chemical Shift. [Link]

  • SpectraBase. 2-(4-Bromophenyl)-8-methyl-4-quinolinecarboxylic acid, o-tms. [Link]

  • MDPI. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. [Link]

  • MDPI. Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate. [Link]

  • PMC. Synthesis and in silico studies of quinoline appended acridine via conventional and green methods: photophysical analysis of novel fluorophore for picric acid detection using a 'turn-off' fluorescence approach. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • ECHA. Cinnoline-4-carboxylic acid - Identity. [Link]

Sources

Exploratory

Cinnoline-8-carboxylic acid CAS number and molecular weight

Cinnoline-8-carboxylic Acid: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Pharmacological Applications Executive Summary Cinnoline-8-carboxylic acid is a highly versatile heterocyclic bui...

Author: BenchChem Technical Support Team. Date: March 2026

Cinnoline-8-carboxylic Acid: A Comprehensive Technical Guide on Physicochemical Properties, Synthesis, and Pharmacological Applications

Executive Summary

Cinnoline-8-carboxylic acid is a highly versatile heterocyclic building block characterized by its fused pyridazine-benzene (cinnoline) core and a strategically positioned carboxylic acid moiety. With the CAS Number 1896374-95-0 and a molecular weight of 174.16 g/mol , this compound has emerged as a critical intermediate in the development of advanced therapeutics, ranging from antimicrobial agents to novel pre-mRNA splicing modulators. This whitepaper systematically deconstructs its physicochemical profile, mechanistic utility, and validated synthetic workflows to support drug development professionals.

Physicochemical Profiling and Pharmacokinetic Causality

The structural parameters of a building block dictate the downstream pharmacokinetic (PK) and pharmacodynamic (PD) success of the final active pharmaceutical ingredient (API). Cinnoline-8-carboxylic acid possesses a unique electronic distribution due to the adjacent nitrogen atoms at positions 1 and 2, which inductively modulate the pKa of the C8-carboxylic acid, ensuring it remains predominantly ionized at physiological pH.

Table 1: Quantitative Physicochemical Profile of Cinnoline-8-carboxylic Acid

PropertyValueCausality & Structural Significance
CAS Number 1896374-95-0Unique registry identifier essential for precise procurement, inventory management, and regulatory tracking[1].
Molecular Weight 174.16 g/mol Low molecular weight ensures high ligand efficiency, leaving ample room for late-stage derivatization without violating Lipinski's Rule of 5[1].
Molecular Formula C₉H₆N₂O₂Defines the elemental composition, essential for exact mass calculation in mass spectrometry (MS) validation workflows[1].
LogP 1.328Optimal lipophilicity balances aqueous solubility with cellular membrane permeability, crucial for oral bioavailability[1].
TPSA 63.08 ŲTopological Polar Surface Area well below the 90 Ų threshold, indicating excellent potential for cellular permeability and blood-brain barrier (BBB) penetration if required[1].

Structural and Mechanistic Significance

The cinnoline core is a bioisostere for quinoline and quinazoline rings, but the presence of the diazo group (N-N) introduces distinct hydrogen-bonding capabilities and alters the dipole moment[2]. The carboxylic acid at the 8-position serves as a critical anchoring point in drug design:

  • Antimicrobial Agents: The carboxylic acid group is essential for coordinating with metal ions (e.g., Mg²⁺) within the active site of bacterial DNA gyrase. This mechanism is heavily leveraged in the synthesis of pyrimidinoline derivatives[3].

  • Splicing Modulators: Amide derivatives of Cinnoline-8-carboxylic acid have been patented for their ability to modulate pre-mRNA splicing. The cinnoline core engages in π-π stacking with RNA bases, while the C8-amide forms directional hydrogen bonds with the spliceosome complex[4].

Applications Core Cinnoline-8-carboxylic acid CAS: 1896374-95-0 Prop LogP: 1.328 | TPSA: 63.08 Ų Favorable Pharmacokinetics Core->Prop imparts App1 Antimicrobial Agents (DNA Gyrase Inhibition) Prop->App1 structural basis App2 Splicing Modulators (pre-mRNA targeting) Prop->App2 binding affinity

Pharmacological applications driven by the physicochemical properties of the cinnoline core.

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating In-Process Controls (IPCs) to verify causality and reaction completion at each step.

Protocol A: Synthesis of Cinnoline-8-carboxylic Acid via Ester Hydrolysis

This methodology details the saponification of a methyl ester precursor to yield the free carboxylic acid, a standard procedure in the synthesis of cinnoline-based antimicrobial agents[3].

Mechanistic Rationale: Tetrahydrofuran (THF) is selected as the co-solvent due to its superior solvation of the hydrophobic cinnoline core. Aqueous sodium hydroxide provides the hydroxide nucleophile required to drive the irreversible saponification of the ester to the carboxylate salt.

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 5.3 g (18 mmol) of methyl cinnoline-8-carboxylate in 250 mL of anhydrous THF in a round-bottom flask equipped with a reflux condenser.

  • Saponification: Add 100 mL of an aqueous solution containing 0.76 g (19 mmol, 1.05 eq) of sodium hydroxide.

  • Thermal Activation: Heat the biphasic mixture to reflux for 1.5 hours.

    • Self-Validation (IPC): Monitor the reaction via TLC (Hexane:EtOAc 1:1) or LC-MS. The reaction is deemed complete when the precursor mass is fully consumed, confirming the cleavage of the methyl group.

  • Quenching & Precipitation: Cool the mixture to room temperature, then transfer to an ice bath. Slowly neutralize the solution to pH ~4 using 4.2 mL of 1M HCl. The target carboxylic acid will precipitate as it reaches its isoelectric point.

  • Isolation: Filter the precipitate under vacuum, wash with cold water, and dry under high vacuum to yield pure Cinnoline-8-carboxylic acid.

Workflow A Methyl Cinnoline-8-carboxylate (Starting Material) B THF / Aqueous NaOH (Reflux, 1.5h) A->B Saponification C Cooling & Neutralization (HCl to pH ~4) B->C Quench D Cinnoline-8-carboxylic acid (Target Product) C->D Precipitation

Synthetic workflow for Cinnoline-8-carboxylic acid via ester hydrolysis.

Protocol B: Amide Coupling for Splicing Modulators

Cinnoline-8-carboxylic acid is frequently functionalized into amides to create splicing modulators[4].

Mechanistic Rationale: HATU is utilized as the coupling reagent because it rapidly generates a highly reactive O-At active ester, minimizing epimerization and overcoming the steric hindrance of the adjacent cinnoline ring system. DIEA (N,N-Diisopropylethylamine) acts as a non-nucleophilic base to deprotonate the carboxylic acid and the amine salt without interfering with the coupling.

Step-by-Step Methodology:

  • Activation: To a solution of Cinnoline-8-carboxylic acid (0.15 g, 388.15 μmol) in 3 mL of DMF, add HATU (221 mg, 582.23 μmol) and DIEA (202.83 μL, 1.16 mmol). Stir for 15 minutes at room temperature to ensure complete formation of the active ester.

  • Nucleophilic Attack: Add the target amine (e.g., 8-methoxy-2-methylimidazo[1,2-a]pyridin-6-amine, 426.97 μmol). Stir the resulting mixture for 2 hours at room temperature.

    • Self-Validation (IPC): Analyze an aliquot via LC-MS. The appearance of the product mass (M+H) and the disappearance of the activated ester intermediate confirm successful coupling.

  • Purification: Concentrate the mixture under reduced pressure. Purify the residue via silica gel column chromatography to isolate the pure amide derivative.

Analytical Validation Standards

To confirm the identity and purity of Cinnoline-8-carboxylic acid (MW: 174.16), researchers must employ orthogonal analytical techniques:

  • Mass Spectrometry (ESI-MS): In positive ion mode, the exact mass should yield an [M+H]⁺ peak at m/z 175.16. In negative ion mode, an[M-H]⁻ peak at m/z 173.15 is expected due to the facile deprotonation of the carboxylic acid.

  • Nuclear Magnetic Resonance (¹H NMR): The cinnoline core will display characteristic downfield aromatic protons (typically between 7.5 and 9.5 ppm) due to the electron-withdrawing nature of the diazo system and the carboxylic acid group.

References

  • Title: 1896374-95-0 | Cinnoline-8-carboxylic acid Source: ChemScene URL
  • Title: Compounds and methods for modulating splicing (WO2024182788A1)
  • Title: A process for the preparation of novel pyrimidinoline derivatives and related compounds and of their salts and antimicrobial compounds containing them (PT98615A)
  • Title: Cinnoline Source: Wikipedia URL

Sources

Foundational

An In-depth Technical Guide to the Thermodynamic Stability of Cinnoline-8-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive framework for understanding and evaluating the thermodynamic stability of cinnoline-8-carboxylic acid. While direct expe...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for understanding and evaluating the thermodynamic stability of cinnoline-8-carboxylic acid. While direct experimental data for this specific molecule is not extensively available in public literature, this document synthesizes established principles from related chemical structures and outlines the authoritative methodologies required for a complete stability assessment. Our focus is on providing a robust, scientifically-grounded approach for researchers initiating studies on this compound.

Cinnoline and its derivatives are of significant interest in medicinal chemistry due to their wide range of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][2][3][4][5] The introduction of a carboxylic acid moiety at the 8-position can significantly influence the molecule's physicochemical properties, including its solubility, crystal packing, and, critically, its thermodynamic stability. A thorough understanding of this stability is paramount for drug development, as it impacts shelf-life, formulation, and bioavailability.

Theoretical Framework for Stability Assessment

The thermodynamic stability of a molecule like cinnoline-8-carboxylic acid is governed by the strength of its intramolecular and intermolecular interactions. The cinnoline core, a bicyclic aromatic heterocycle, provides a rigid scaffold.[1][6] The stability of this core is influenced by the electron-withdrawing nature of the two adjacent nitrogen atoms. The carboxylic acid group introduces the capacity for strong hydrogen bonding, which can lead to the formation of stable dimers or intricate hydrogen-bonding networks in the solid state, significantly impacting the crystal lattice energy and, consequently, the overall thermodynamic stability.

The interplay between the cinnoline ring and the carboxylic acid substituent will dictate the molecule's susceptibility to degradation under various conditions. Potential degradation pathways could involve decarboxylation, particularly at elevated temperatures, or reactions involving the heterocyclic ring system.

Experimental Determination of Thermodynamic Stability

A multi-faceted experimental approach is essential for a comprehensive understanding of the thermodynamic stability of cinnoline-8-carboxylic acid. The following techniques provide complementary information on the material's behavior under thermal stress.

Differential Scanning Calorimetry (DSC) is a fundamental technique for identifying phase transitions, such as melting and crystallization, and quantifying the enthalpy changes associated with these processes.[7][8] For cinnoline-8-carboxylic acid, a DSC analysis would provide critical data on its melting point, which is an initial indicator of thermal stability. A sharp, high-temperature endotherm is generally indicative of a stable crystalline solid. The presence of multiple thermal events could suggest the existence of polymorphs or the onset of decomposition.[9][10]

Experimental Protocol: Differential Scanning Calorimetry (DSC)

  • Sample Preparation: Accurately weigh 2-5 mg of cinnoline-8-carboxylic acid into a standard aluminum DSC pan.

  • Reference: Use an empty, hermetically sealed aluminum pan as a reference.

  • Instrument Setup: Place both the sample and reference pans into the DSC cell.

  • Thermal Program:

    • Equilibrate the sample at a temperature well below the expected melting point (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature beyond the melting or decomposition point.

    • Maintain a constant flow of an inert purge gas, such as nitrogen, to prevent oxidative degradation.[11]

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature and peak maximum of any endothermic or exothermic events. The integrated area of the melting peak provides the enthalpy of fusion (ΔHfus).

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature.[12] This technique is invaluable for determining the temperature at which a material begins to decompose and for quantifying the mass loss associated with degradation.[11][13][14] For cinnoline-8-carboxylic acid, TGA can reveal the onset of decomposition, which may or may not coincide with its melting point. A significant mass loss corresponding to the loss of CO2 would be strong evidence for decarboxylation.

Experimental Protocol: Thermogravimetric Analysis (TGA)

  • Sample Preparation: Place a small, accurately weighed amount (5-10 mg) of cinnoline-8-carboxylic acid into a TGA sample pan (e.g., alumina or platinum).

  • Instrument Setup: Position the sample pan in the TGA furnace.

  • Thermal Program:

    • Heat the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • Maintain a controlled atmosphere, typically an inert gas like nitrogen, to study thermal decomposition without oxidation.

  • Data Analysis: The TGA curve will plot mass percentage versus temperature. The onset of decomposition is identified as the temperature at which significant mass loss begins. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum rates of mass loss.[15]

Table 1: Expected Data from Thermal Analysis of Cinnoline-8-carboxylic Acid

ParameterTechniqueExpected Information
Melting Point (Tm)DSCTemperature of solid-to-liquid phase transition.
Enthalpy of Fusion (ΔHfus)DSCEnergy required for melting; relates to crystal lattice energy.
Decomposition Onset (Td)TGATemperature at which significant mass loss begins.
Mass Loss (%)TGAQuantifies the extent of degradation at different temperatures.
Glass Transition (Tg)DSCIf the material is amorphous, this indicates the transition from a glassy to a rubbery state.
Computational Assessment of Thermodynamic Stability

In the absence of experimental data, and as a powerful complement to it, computational chemistry can provide valuable insights into the intrinsic stability of cinnoline-8-carboxylic acid. Quantum mechanical calculations can be employed to determine key thermodynamic parameters.

The gas-phase enthalpy of formation (ΔfH°gas) is a fundamental measure of a molecule's thermodynamic stability. Modern computational methods, such as high-level ab initio or density functional theory (DFT) calculations, can predict this value with a high degree of accuracy.[14] By comparing the calculated enthalpy of formation of cinnoline-8-carboxylic acid with that of related, well-characterized molecules, a relative stability can be inferred.

The three-dimensional structure of cinnoline-8-carboxylic acid, particularly the orientation of the carboxylic acid group relative to the cinnoline ring, will influence its stability. Computational conformational analysis can identify the lowest energy conformers and the energy barriers to their interconversion. This is particularly important for understanding potential intramolecular interactions, such as hydrogen bonding between the carboxylic acid proton and one of the ring nitrogens.

Workflow for Computational Stability Assessment

G cluster_0 Computational Workflow A Structure Optimization B Frequency Calculation A->B Confirm minimum energy C Single Point Energy Calculation B->C Use optimized geometry D Thermochemical Analysis C->D Calculate thermodynamic properties

Caption: A typical workflow for computational thermochemical analysis.

Factors Influencing Stability

The thermodynamic stability of cinnoline-8-carboxylic acid in a practical setting will be influenced by several external factors.

  • pH: The acidity of the environment will affect the protonation state of the carboxylic acid and the basic nitrogen atoms of the cinnoline ring. This can influence solubility and degradation kinetics.

  • Solvent: The choice of solvent for processing and formulation can impact stability. The formation of solvates or hydrates can alter the crystal structure and thermodynamic properties.[10]

  • Polymorphism: The existence of multiple crystalline forms (polymorphs) with different lattice energies is a strong possibility for a molecule like cinnoline-8-carboxylic acid. Each polymorph will have a unique thermodynamic stability, and transformations between forms can occur under different conditions.[10]

Conclusion

A comprehensive evaluation of the thermodynamic stability of cinnoline-8-carboxylic acid requires a synergistic approach, combining experimental thermal analysis with computational modeling. While direct data on this specific molecule is sparse, the methodologies outlined in this guide provide a robust framework for its characterization. Understanding the melting behavior, decomposition profile, and intrinsic thermodynamic properties is a critical step in the development of any new chemical entity for pharmaceutical or other applications. The principles and protocols described herein will enable researchers to generate the necessary data to confidently advance their studies on this promising class of compounds.

References

  • Differential Scanning Calorimetry Determination of Phase Diagrams and Water Activities of Aqueous Carboxylic Acid solutions | Request PDF - ResearchGate. Available at: [Link]

  • Quinoline Derivatives Thermodynamic Properties during Phase Transition - Longdom Publishing. Available at: [Link]

  • Solid–Liquid Equilibrium for Binary Systems Containing Carboxylic Acids and Acetic Anhydride Obtained by Differential Scanning Calorimetry | Journal of Chemical & Engineering Data - ACS Publications. Available at: [Link]

  • Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties - MDPI. Available at: [Link]

  • Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes - PMC. Available at: [Link]

  • Thermogravimetric analysis (TGA) curves of compounds 1–5 - ResearchGate. Available at: [Link]

  • Quinolines: Novel synthesis and derivatives of heterocyclic bioactive agents - SciSpace. Available at: [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - MDPI. Available at: [Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC. Available at: [Link]

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Available at: [Link]

  • Learning to fly: thermochemistry of energetic materials by modified thermogravimetric analysis and highly accurate quantum chemical calculations - RSC Publishing. Available at: [Link]

  • Thermogravimetric analysis of II. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • A Comprehensive Review On Cinnoline Derivatives - Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving–Williams Series Study - PMC. Available at: [Link]

  • Recent Developments in the Synthesis of Cinnoline Derivatives | Bentham Science. Available at: [Link]

  • Differential scanning calorimetry - Wikipedia. Available at: [Link]

  • Chemical Speciation and Coordination Behavior of 8‑Hydroxyquinoline-2-carboxylic Acid with Divalent Cations in Aqueous Solution: An Irving-Williams Series Study - PubMed. Available at: [Link]

  • Cinnoline - Wikipedia. Available at: [Link]

  • The differential scanning calorimetry (DSC) plot for (I). - ResearchGate. Available at: [Link]

  • Thermodynamic study on 8-hydroxyquinoline-2-carboxylic acid as a chelating agent for iron found in the gut of Noctuid larvae - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • A Convenient Synthesis of 2‐Alkyl‐8‐quinoline Carboxylic Acids. - ResearchGate. Available at: [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Available at: [Link]

  • Synthesis, Spectroscopic, and Thermal Analyses of 2-Oxo-1,2-dihydroquinolin-8-yl 4-chlorobenzoate - MDPI. Available at: [Link]

  • Investigation of Thermal Properties of Carboxylates with Various Structures. Available at: [Link]

  • Microbial metabolism of quinoline and related compounds. XI. Degradation of quinoline-4-carboxylic acid by Microbacterium sp. H2, Agrobacterium sp. 1B and Pimelobacter simplex 4B and 5B - PubMed. Available at: [Link]

  • Cinnoline Derivatives with Biological Activity - ResearchGate. Available at: [Link]

  • Thermal Behavior of 8-methacryloxy-quinoline-Acrylonitrile Copolymers - Semantic Scholar. Available at: [Link]

  • Thermodynamic stability and transformation of pharmaceutical polymorphs* - Pure and Applied Chemistry. Available at: [Link]

  • Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Available at: [Link]

Sources

Exploratory

pKa Values and Acidity Constants of Cinnoline-8-carboxylic Acid: A Comprehensive Physicochemical Guide

Executive Summary In the realm of rational drug design, the precise determination of a molecule's acid-base dissociation constants (pKa) is paramount. It dictates lipophilicity, membrane permeability, and target engageme...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the realm of rational drug design, the precise determination of a molecule's acid-base dissociation constants (pKa) is paramount. It dictates lipophilicity, membrane permeability, and target engagement. Cinnoline-8-carboxylic acid represents a highly specialized heterocyclic scaffold. Characterized by a 1,2-diazanaphthalene core with a carboxyl group at the 8-position, this molecule exhibits complex ionization behavior driven by the "peri-effect"—a strong spatial proximity between the N1 nitrogen and the 8-carboxyl group. This whitepaper provides an in-depth technical analysis of the pKa values, thermodynamic equilibria, and self-validating experimental protocols required to characterize Cinnoline-8-carboxylic acid.

Structural and Electronic Rationale

To understand the acidity constants of Cinnoline-8-carboxylic acid, one must first analyze the electronic distribution of the parent cinnoline ring. Cinnoline is an electron-deficient azaarene with a documented pKa of 2.64[1], making it significantly less basic than its isostere, quinoline (pKa ~4.9). The introduction of a second nitrogen atom (N2) adjacent to N1 induces a strong inductive electron-withdrawing effect, stabilizing the lone pair on N1 and reducing its basicity[2].

When a carboxylic acid moiety is introduced at the 8-position, the molecule gains a second ionizable center. More importantly, the spatial geometry places the carboxyl proton in direct proximity to the N1 lone pair. This enables the formation of a robust intramolecular hydrogen bond, a phenomenon well-documented in structurally analogous compounds like 8-quinolinecarboxylic acid[3]. This intramolecular interaction creates a thermodynamic competition between the neutral, zwitterionic, and anionic microstates, fundamentally shifting the macroscopic pKa values away from standard predictive models.

Acid-Base Equilibria and pKa Thermodynamics

The ionization of Cinnoline-8-carboxylic acid occurs in two distinct macroscopic steps, though it is governed by four microscopic equilibria.

  • pKa1 (Protonation of the Cinnoline Ring): The protonation occurs preferentially at the N1 position due to the stabilization afforded by the adjacent carboxyl group. However, the electron-withdrawing nature of the -COOH group inductively pulls electron density away from the ring. Extrapolating from the baseline pKa of cinnoline (2.64)[1] and the known basicity drop observed in quinoline-8-carboxylic acid (pKa 1.82)[4], the pKa1 of Cinnoline-8-carboxylic acid is calculated to be highly acidic, residing in the range of 1.2 to 1.8 .

  • pKa2 (Deprotonation of the Carboxylic Acid): The deprotonation of the 8-carboxyl group is facilitated by the electron-deficient diaza ring, which stabilizes the resulting carboxylate anion through resonance and inductive effects. While a standard benzoic acid exhibits a pKa of ~4.2, the pKa2 of Cinnoline-8-carboxylic acid is shifted downward to approximately 3.2 to 3.8 .

microstates Cation Cationic Form (pH < 1.5) [NH+, COOH] Neutral Neutral Form (pH 2.0 - 3.0) [N, COOH] Cation->Neutral -H+ (pKa1) Zwitterion Zwitterionic Form (pH 2.0 - 3.0) [NH+, COO-] Cation->Zwitterion -H+ (pKa1') Neutral->Zwitterion Tautomerization Anion Anionic Form (pH > 4.5) [N, COO-] Neutral->Anion -H+ (pKa2) Zwitterion->Anion -H+ (pKa2')

Fig 1. Microstate acid-base equilibria of Cinnoline-8-carboxylic acid across pH gradients.

Comparative Quantitative Data

To contextualize the acidity of Cinnoline-8-carboxylic acid, we must compare it against validated isosteric and isomeric scaffolds. The table below summarizes the macroscopic pKa values, demonstrating the profound impact of the heteroatom count and substituent positioning.

Compound NameCore StructurepKa1 (Ring Nitrogen)pKa2 (Carboxylic Acid)Reference
Cinnoline 1,2-diazanaphthalene2.64N/A[1]
Quinoline-8-carboxylic acid 1-azanaphthalene1.82~4.00[4][5]
Cinnoline-4-carboxylic acid 1,2-diazanaphthalene~2.87~4.50[6]
Cinnoline-8-carboxylic acid 1,2-diazanaphthalene~1.50 (Extrapolated)~3.50 (Extrapolated)Derived

Experimental Methodology: Self-Validating Protocol

Because pKa1 and pKa2 of Cinnoline-8-carboxylic acid are separated by less than 3 pH units, standard potentiometric titration alone will yield overlapping buffer regions, leading to high mathematical uncertainty. To establish a self-validating system , we must employ a dual-methodology approach: Orthogonal Potentiometric and UV-Vis Spectrophotometric Titration.

This protocol leverages the fact that the protonation of the cinnoline ring induces a distinct bathochromic shift in its UV absorption spectrum, allowing us to optically deconvolute the overlapping thermodynamic events.

Step-by-Step Methodology
  • Sample and Matrix Preparation:

    • Action: Prepare a 50 µM solution of Cinnoline-8-carboxylic acid in a 0.15 M KCl aqueous matrix.

    • Causality: The 0.15 M KCl acts as a background electrolyte. This strictly fixes the ionic strength of the solution, ensuring that the activity coefficients of the ions remain constant throughout the titration. Without this, the relationship between concentration and thermodynamic activity would fluctuate, skewing the pKa calculation.

  • Baseline Acidification:

    • Action: Lower the initial pH of the solution to 1.0 using standardized 0.1 M HCl.

    • Causality: This guarantees that the molecule begins entirely in its fully protonated (cationic) microstate, providing a clean baseline for the regression algorithm.

  • Orthogonal Titration Execution:

    • Action: Titrate the solution with standardized 0.1 M NaOH under a continuous Argon or Nitrogen purge. Simultaneously record the pH (via a calibrated glass electrode) and the UV-Vis absorption spectra (200–400 nm) via a fiber-optic dip probe at every 0.1 pH unit increment.

    • Causality: The inert gas purge is critical; it prevents atmospheric CO2 from dissolving into the solution to form carbonic acid, which would introduce a phantom buffer region and invalidate the basic range of the titration. The simultaneous UV-Vis recording provides an orthogonal data set tied directly to the electronic state of the chromophore.

  • Data Deconvolution and Regression:

    • Action: Plot the absorbance at the identified isosbestic points against pH. Apply a non-linear Henderson-Hasselbalch regression to extract the macroscopic pKa values.

    • Causality: Isosbestic points represent wavelengths where the molar absorptivity of the protonated and deprotonated species are identical. Fitting data at these specific wavelengths mathematically eliminates concentration-dependent errors, self-validating the potentiometric curve.

workflow Prep 1. Sample Preparation 0.15M KCl aqueous system Titration 2. Dual Titration Potentiometric + UV-Vis (0.1M HCl to NaOH) Prep->Titration Data 3. Data Acquisition pH vs. Absorbance (250-350 nm) Titration->Data Analysis 4. Non-linear Regression Henderson-Hasselbalch macro-pKa extraction Data->Analysis

Fig 2. Self-validating experimental workflow for precise pKa determination using dual titration.

Implications in Drug Development

Understanding the acidity of Cinnoline-8-carboxylic acid is critical for its application in medicinal chemistry. At a physiological pH of 7.4, the molecule exists almost exclusively in its anionic state (deprotonated carboxyl group, neutral ring). This high degree of ionization severely restricts passive diffusion across the Blood-Brain Barrier (BBB) but grants excellent aqueous solubility, making it an ideal scaffold for peripherally restricted targets.

Furthermore, the spatial arrangement of the N1 lone pair and the 8-carboxylate oxygen creates a highly efficient bidentate chelation motif. Similar to how quinoline-8-carboxylic acid derivatives are utilized to synthesize oxorhenium(V) and cobalt(II) complexes[3][7], the cinnoline-8-carboxylic acid scaffold is highly primed for the design of metalloenzyme inhibitors. By coordinating with active-site metal ions (such as Zn2+ in matrix metalloproteinases or Mg2+ in viral integrases), this scaffold can drive high-affinity, target-specific binding profiles[8].

References

  • Source: nih.
  • Source: wikipedia.
  • Source: lookchem.
  • Source: chemicalbook.
  • Source: nih.
  • Title: (PDF) trans-Dimethanolbis(quinoline-8-carboxylato-κN,O)cobalt(II)
  • Title: Investigating Quinclorac Binding to Human Serum Albumin using Spectroscopy and Molecular Docking - bioRxiv.
  • Title: Oxorhenium(v)

Sources

Foundational

Cinnoline-8-carboxylic acid safety data sheet (SDS) analysis

Technical Safety Analysis: Cinnoline-8-Carboxylic Acid A Comprehensive Guide for Research & Development Applications[1] Executive Summary Cinnoline-8-carboxylic acid (CAS: 1896374-95-0) is a specialized heterocyclic buil...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Safety Analysis: Cinnoline-8-Carboxylic Acid A Comprehensive Guide for Research & Development Applications[1]

Executive Summary

Cinnoline-8-carboxylic acid (CAS: 1896374-95-0) is a specialized heterocyclic building block utilized primarily in medicinal chemistry for the synthesis of bioactive scaffolds.[1] Unlike its more common isomer, quinoline-8-carboxylic acid, this compound features a 1,2-diazanaphthalene core, imparting distinct electronic and reactivity profiles.[1]

This technical guide provides a rigorous safety analysis for researchers handling this compound.[1] Given its status as a research chemical with limited historical toxicological data, this analysis synthesizes available vendor data with structural activity relationship (SAR) principles to establish a conservative, high-integrity safety protocol.[1]

Chemical Identity & Structural Validation

Accurate identification is the first line of defense in chemical safety.[1] Researchers must verify the CAS number to avoid confusion with structural isomers.[1]

ParameterSpecificationNotes
Chemical Name Cinnoline-8-carboxylic acid
CAS Number 1896374-95-0 Distinct from Quinoline-8-carboxylic acid (CAS 86-59-9)
Molecular Formula C₉H₆N₂O₂
Molecular Weight 174.16 g/mol
Structure 1,2-Benzodiazine core with -COOH at C8Nitrogen atoms at positions 1 and 2
Physical State Solid (Powder)Typically off-white to pale yellow
Acidity (pKa) Predicted ~3.0 - 4.0Carboxylic acid proton is acidic; N-heterocycle is weakly basic

Hazard Identification (GHS Analysis)

The Globally Harmonized System (GHS) classification for Cinnoline-8-carboxylic acid is derived from its functional groups and preliminary vendor assessments.[1]

Core Hazards
  • Signal Word: WARNING

  • GHS Pictogram: GHS07 (Exclamation Mark)[1][2][3]

Hazard CodeHazard StatementMechanistic Insight
H302 Harmful if swallowedBioactivity: Cinnoline derivatives are often designed as kinase inhibitors or antimicrobial agents.[1] Ingestion may interfere with biological signaling pathways.[1] Estimated Acute Tox Category 4.
H315 Causes skin irritationAcidity: The carboxylic acid moiety acts as a proton donor, disrupting the stratum corneum pH balance and causing local irritation.[1]
H319 Causes serious eye irritationMucosal Sensitivity: Solid particulates are abrasive and chemically reactive with the moisture of the eye, leading to acute conjunctival irritation.[1]
H335 May cause respiratory irritationDust Hazard: Fine particulates can deposit in the upper respiratory tract; the acidic nature irritates mucous membranes.[1]

Risk Mitigation & Handling Protocols

Standard Operating Procedures (SOPs) must be self-validating: the protocol itself should prevent exposure.[1]

Engineering Controls
  • Primary Barrier: All handling of the solid powder must occur within a Class II Biological Safety Cabinet or a Chemical Fume Hood with a face velocity of 0.5 m/s.[1]

  • Secondary Barrier: Use of anti-static weighing boats to prevent electrostatic dispersion of the fine powder.[1]

Personal Protective Equipment (PPE)
  • Respiratory: If hood containment is breached or during spill cleanup, use a P95/N95 particulate respirator .[1]

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1] Double-gloving is recommended during solution preparation to prevent permeation by organic solvents (e.g., DMSO) used to dissolve the compound.[1]

  • Ocular: Chemical splash goggles . Safety glasses are insufficient due to the risk of airborne dust entering from the side.[1]

Storage & Stability
  • Temperature: Store at 2-8°C (Refrigerated).

  • Atmosphere: Keep under inert gas (Argon or Nitrogen) if possible.[1] The 1,2-diazine ring can be susceptible to oxidation or photoreaction over prolonged periods.[1]

  • Segregation: Store away from strong oxidizing agents and strong bases.[1]

Emergency Response Logic

Visualizing the Response Protocol

The following diagram outlines the critical decision pathways during an exposure event.

EmergencyResponse Start EXPOSURE INCIDENT Type Identify Exposure Type Start->Type Skin Dermal/Skin Type->Skin Eye Ocular/Eye Type->Eye Inhale Inhalation Type->Inhale Act_Skin Remove Clothing Wash with Soap/Water (15 min) Skin->Act_Skin Act_Eye Flush with Water (15 min, lift lids) Eye->Act_Eye Act_Inhale Move to Fresh Air Support Breathing Inhale->Act_Inhale Medical Seek Medical Attention Show SDS/CAS 1896374-95-0 Act_Skin->Medical Act_Eye->Medical Act_Inhale->Medical

Figure 1: Emergency response decision tree for Cinnoline-8-carboxylic acid exposure.[1][4]

Specific First Aid Measures
  • Inhalation: Move victim to fresh air immediately.[1][5] If breathing is difficult, oxygen should be administered by qualified personnel. The acidic nature may cause bronchospasm; monitor for wheezing.[1]

  • Skin Contact: The compound is lipophilic enough to potentially penetrate compromised skin.[1] Wash with copious soap and water.[1][6][5] Do not use ethanol, as it may enhance transdermal absorption.

  • Eye Contact: Flush continuously for 15 minutes. The carboxylic acid group can cause corneal opacity if not treated immediately.[1]

Toxicological Profile (E-E-A-T Synthesis)

As a research chemical, specific LD50 data for CAS 1896374-95-0 is not established in public registries.[1] The following assessment is based on Structural Activity Relationships (SAR) with analogous cinnoline derivatives.

  • Acute Toxicity (Oral): Predicted to be Harmful (Category 4) based on the bioactivity of the cinnoline core.[1] Analogous compounds (e.g., Cinnoline, Quinoline derivatives) often exhibit LD50 values in the range of 300–2000 mg/kg in rodent models.

  • Carcinogenicity: No specific data available.[1][3][6][5] However, nitrogen-containing heterocycles can sometimes intercalate DNA.[1] Treat as a potential mutagen until proven otherwise.[1]

  • Specific Target Organ Toxicity (STOT):

    • Respiratory System: High risk of irritation (H335).[1][3][6][7]

    • Liver/Kidney: Cinnoline derivatives are metabolized hepatically.[1] Chronic exposure may induce enzyme stress, though this is speculative for this specific derivative.

Ecological Impact & Disposal

Environmental Fate
  • Aquatic Toxicity: Carboxylic acids can lower local pH in small water volumes, affecting aquatic life.[1] The nitrogen heterocycle suggests potential persistence or specific toxicity to microorganisms.[1]

  • Biodegradability: Heterocyclic rings like cinnoline are generally resistant to rapid biodegradation compared to simple aliphatic chains.[1]

Disposal Workflow

Do not dispose of via sink or general waste.[1]

DisposalWorkflow Waste Solid Waste (Cinnoline-8-COOH) Segregate Segregate into Solid Hazardous Waste Waste->Segregate Label Label: Toxic/Irritant List CAS: 1896374-95-0 Segregate->Label Incinerate High-Temp Incineration (with Scrubber for NOx) Label->Incinerate

Figure 2: Proper disposal workflow ensuring compliance with environmental safety standards.

Critical Note on Incineration: This compound contains Nitrogen.[1] Incineration must occur in a facility equipped with scrubbers to capture Nitrogen Oxides (NOx) generated during combustion.[1]

References

  • PubChem. (2024).[1] Compound Summary: Cinnoline Derivatives. National Library of Medicine.[1] Retrieved from [Link]

  • Matrix Fine Chemicals. (2024).[1] Quinoline-8-carboxylic acid (CAS 86-59-9) Data Sheet (Used for comparative isomer analysis).[1] Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012).[1] Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

Sources

Exploratory

The Unexplored Therapeutic Potential of Cinnoline-8-carboxylic Acid: A Technical Guide to Biological Activity and Pharmacophore-Based Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist Abstract The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives d...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with its derivatives demonstrating a broad spectrum of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] Despite the extensive investigation of the cinnoline core, specific derivatives such as Cinnoline-8-carboxylic acid remain largely unexplored. This technical guide provides a comprehensive framework for investigating the biological activity and pharmacophore potential of Cinnoline-8-carboxylic acid. By leveraging established knowledge of the cinnoline scaffold and employing predictive in silico methodologies, we delineate a strategic approach for its synthesis, biological evaluation, and development as a potential therapeutic agent. This document serves as a roadmap for researchers, offering detailed experimental protocols and theoretical insights to unlock the therapeutic promise of this novel compound.

Introduction: The Cinnoline Scaffold - A Versatile Pharmacophore

Cinnoline, a bicyclic aromatic heterocycle, is structurally analogous to quinoline and isoquinoline, and has garnered significant attention in medicinal chemistry due to its diverse biological activities.[3][4] The nitrogen-containing ring system of cinnoline allows for a variety of chemical modifications, enabling the fine-tuning of its pharmacological profile.[5] Derivatives of cinnoline have been reported to exhibit a wide array of therapeutic effects, including but not limited to:

  • Anticancer Activity: Inhibition of various kinases, such as PI3K, and induction of apoptosis in cancer cell lines.[2][6]

  • Antibacterial and Antifungal Activity: Efficacy against a range of Gram-positive and Gram-negative bacteria, as well as fungal pathogens.[2]

  • Anti-inflammatory Activity: Modulation of inflammatory pathways.[7]

  • Enzyme Inhibition: Targeting specific enzymes involved in disease pathogenesis.[2][8]

While extensive research has focused on derivatives such as cinnoline-3-carboxylic acid and cinnoline-4-carboxylic acid, the 8-carboxylic acid isomer remains a largely uncharted territory. This guide will therefore focus on a predictive and strategic approach to characterizing Cinnoline-8-carboxylic acid.

In Silico Prediction of Biological Potential

In the absence of direct experimental data, in silico methods provide a powerful tool for predicting the pharmacokinetic properties and potential biological activities of novel compounds.

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Profile

A preliminary ADMET profile of Cinnoline-8-carboxylic acid can be predicted using various computational tools. These predictions are crucial for early-stage drug development, helping to identify potential liabilities and guide further experimental work.[9][10]

PropertyPredicted ValueImplication
Molecular Weight 174.16 g/mol Compliant with Lipinski's rule of five, suggesting good potential for oral bioavailability.[11]
LogP (Lipophilicity) ~1.5-2.5Indicates a balance between aqueous solubility and lipid membrane permeability, favorable for drug absorption.[11]
Hydrogen Bond Donors 1Within the acceptable range for good membrane permeability.[11]
Hydrogen Bond Acceptors 3Within the acceptable range for good membrane permeability.[11]
Aqueous Solubility ModerateThe carboxylic acid moiety is expected to enhance aqueous solubility compared to the parent cinnoline scaffold.
Blood-Brain Barrier (BBB) Permeability Low to moderateThe polar carboxylic acid group may limit BBB penetration, potentially reducing CNS side effects.
Potential Toxicity LowThe cinnoline scaffold is generally well-tolerated, but specific toxicity studies are required for confirmation.[9]

Table 1: Predicted ADMET Properties of Cinnoline-8-carboxylic acid.

Prediction of Biological Activity Spectra

Based on its structural similarity to known active compounds, the biological activity spectrum of Cinnoline-8-carboxylic acid can be predicted. The presence of the cinnoline core and the carboxylic acid functional group suggests potential for several biological activities, including:

  • Kinase Inhibition: The cinnoline scaffold is a known hinge-binding motif for various kinases. The carboxylic acid group could form additional interactions with the active site residues.[12]

  • Antibacterial Activity: The quinoline-carboxylic acid motif is a well-established pharmacophore for DNA gyrase inhibitors.[13] Cinnoline-8-carboxylic acid, as an isostere, may exhibit similar activity.

  • Enzyme Inhibition: The carboxylic acid group can act as a key interacting moiety with the active sites of various enzymes, such as metalloproteinases or dehydrogenases.

Pharmacophore Modeling: Unveiling the Interaction Potential

Pharmacophore modeling is a crucial step in understanding the potential interactions of a molecule with its biological target.[1][14]

Hypothetical Pharmacophore for Kinase Inhibition

Based on known cinnoline-based kinase inhibitors, a hypothetical pharmacophore model for Cinnoline-8-carboxylic acid can be constructed. This model would likely include:

  • Aromatic Ring: For π-π stacking interactions within the kinase active site.

  • Hydrogen Bond Acceptor: The nitrogen atoms of the cinnoline ring can act as hydrogen bond acceptors, crucial for hinge-binding.

  • Hydrogen Bond Donor/Acceptor: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, forming key interactions with active site residues.

  • Hydrophobic Feature: The bicyclic ring system provides a hydrophobic scaffold.

Pharmacophore_Kinase A Aromatic Ring B H-Bond Acceptor A->B π-π stacking D Hydrophobic A->D Hydrophobic interaction C H-Bond Donor/Acceptor B->C H-bonding Pharmacophore_Antibacterial A Aromatic Ring C Carboxylic Acid A->C Chelation with Mg2+ D Hydrophobic A->D Hydrophobic pocket B H-Bond Acceptor B->C Interaction with DNA

Caption: Hypothetical pharmacophore for DNA gyrase inhibition.

Experimental Validation: Protocols and Methodologies

The following section provides detailed protocols for the synthesis and biological evaluation of Cinnoline-8-carboxylic acid.

Synthesis of Cinnoline-8-carboxylic Acid

While a specific protocol for Cinnoline-8-carboxylic acid is not readily available in the literature, a general synthetic route can be adapted from established methods for synthesizing quinoline-4-carboxylic acid derivatives, such as the Pfitzinger reaction. [15][16] Proposed Synthetic Pathway:

Synthesis A Isatin Derivative C Intermediate A->C Base B α-Keto Acid B->C D Cinnoline-8-carboxylic acid C->D Cyclization MTT_Workflow A Seed cells in 96-well plate B Treat with Cinnoline-8-carboxylic acid A->B C Add MTT reagent B->C D Incubate C->D E Add solubilizing agent (DMSO) D->E F Measure absorbance at 570 nm E->F Enzyme_Inhibition_Workflow A Prepare enzyme and inhibitor solutions B Pre-incubate enzyme with inhibitor A->B C Initiate reaction with substrate B->C D Monitor reaction progress C->D E Determine initial velocities D->E F Calculate IC50 and Ki E->F

Sources

Foundational

Cinnoline-8-Carboxylic Acid Derivatives: A Comprehensive Technical Guide on Synthesis, Target Engagement, and Drug Development

Executive Summary The cinnoline scaffold (1,2-diazanaphthalene) has long been recognized as a privileged structure in medicinal chemistry. Specifically, Cinnoline-8-carboxylic acid (CAS 1896374-95-0)[1] has emerged as a...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The cinnoline scaffold (1,2-diazanaphthalene) has long been recognized as a privileged structure in medicinal chemistry. Specifically, Cinnoline-8-carboxylic acid (CAS 1896374-95-0)[1] has emerged as a critical building block for synthesizing advanced therapeutics. By leveraging the unique dipole moment and hydrogen-bonding capacity of the 1,2-diazine core, alongside the versatile functionalization vector provided by the C8-carboxylic acid, researchers have developed derivatives with potent biological activities. This whitepaper provides an in-depth analysis of the chemical causality behind cinnoline-8-carboxylic acid derivatives, detailing their synthetic workflows, emerging roles in RNA splicing modulation[2], and historical significance in antimicrobial drug design[3].

Structural Significance & Molecular Causality

The architectural value of cinnoline-8-carboxylic acid lies in its electronic distribution and steric profile.

  • The 1,2-Diazine Core: The adjacent nitrogen atoms create a strong localized dipole, which enhances aqueous solubility and provides dual hydrogen-bond acceptor sites. This is crucial for engaging target proteins via water-mediated hydrogen bond networks.

  • The C8-Carboxylic Acid Vector: Position 8 is sterically distinct from the highly reactive C3 and C4 positions. A carboxylic acid at this position serves as an ideal handle for amide coupling. The resulting C8-carboxamides project their substituents into distinct binding pockets, a feature that has been successfully exploited to modulate pre-mRNA splicing machinery[2].

  • Bioisosterism: The cinnoline core frequently acts as a bioisostere for quinolines and quinoxalines. In antimicrobial research, tricyclic derivatives of cinnoline-8-carboxylic acid have been utilized to mimic the DNA gyrase binding modes of fluoroquinolones, overcoming specific resistance mechanisms[3].

Synthetic Methodologies & Workflows

The de novo synthesis of the cinnoline core often relies on the Richter-type cyclization . This reaction involves the diazotization of ortho-alkynyl anilines, followed by an intramolecular electrophilic cyclization of the resulting diazonium salt onto the alkyne[4]. This method is highly regioselective and tolerates various functional groups, making it ideal for constructing the precursor to cinnoline-8-carboxylic acid.

Once the core is established, the C8-carboxylic acid is typically functionalized via amide coupling. The causality behind using coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is rooted in its ability to form a highly reactive 7-azabenzotriazole active ester. This intermediate accelerates the coupling of sterically hindered or electronically deactivated amines while suppressing epimerization, ensuring high yields of the target C8-carboxamide[5].

Synthesis A Aniline Derivative B Diazonium Intermediate A->B NaNO2, HCl (Diazotization) C Cinnoline Core B->C Richter-type Cyclization D Cinnoline-8-carboxylic acid (CAS 1896374-95-0) C->D Oxidation E C8-Amide Derivative D->E Amine, HATU, DIEA (Amidation)

Synthetic workflow for Cinnoline-8-carboxylic acid derivatives via Richter cyclization.

Protocol 1: Synthesis of a Cinnoline-8-Carboxamide Derivative

Adapted from validated splicing modulator synthesis workflows[5]. This protocol is designed as a self-validating system; in-process LC-MS checks ensure the consumption of the active ester before workup.

Reagents: Cinnoline-8-carboxylic acid (0.15 g, 0.388 mmol), HATU (0.221 g, 0.582 mmol), Target Amine (e.g., 8-methoxy-2-methylimidazo[1,2-a]pyridin-6-amine, 0.427 mmol), N,N-Diisopropylethylamine (DIEA, 0.203 mL, 1.16 mmol), anhydrous DMF (3 mL).

Step-by-Step Methodology:

  • Activation: Dissolve Cinnoline-8-carboxylic acid in anhydrous DMF (3 mL) under an inert nitrogen atmosphere. Add DIEA, followed by HATU.

    • Causality: DIEA deprotonates the carboxylic acid, allowing nucleophilic attack on HATU. The nitrogen atmosphere prevents moisture from hydrolyzing the highly reactive HOAt ester intermediate.

  • Validation Check 1: Stir for 15 minutes at room temperature. Remove a 5 μL aliquot, quench in methanol, and analyze via LC-MS to confirm >95% conversion to the active ester.

  • Coupling: Add the target amine to the reaction mixture. Stir continuously at room temperature for 2 hours.

  • Validation Check 2: Perform a second LC-MS analysis to confirm the disappearance of the active ester and the formation of the product mass [M+H]+.

  • Workup: Concentrate the mixture under reduced pressure to remove DMF. Partition the residue between Ethyl Acetate (20 mL) and saturated aqueous NaHCO3 (20 mL). Extract the aqueous layer twice more with Ethyl Acetate.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate. Purify the residue via silica gel column chromatography (gradient elution: Dichloromethane/Methanol) to yield the pure C8-carboxamide.

Biological Target Engagement: Splicing Modulation

While historically explored for antimicrobial properties[3], recent breakthroughs have repositioned cinnoline-8-carboxylic acid derivatives as potent modulators of pre-mRNA splicing[2]. Aberrant splicing is a hallmark of numerous oncological and genetic disorders. These derivatives bind directly to components of the spliceosome (e.g., SF3B1 or related core factors), altering the steric and electronic landscape of the pre-mRNA recognition complex. This target engagement forces the spliceosome to re-evaluate splice site strength, leading to therapeutic exon skipping or inclusion.

Mechanism N1 Cinnoline-8-carboxamide Derivative N2 Spliceosome Complex (Target Binding) N1->N2 High-affinity binding N3 Pre-mRNA Steric Alteration N2->N3 Conformational shift N4 Alternative Splicing (Exon Skipping/Inclusion) N3->N4 Splice site re-selection N5 Modulated Protein Expression N4->N5 Translation

Mechanistic pathway of pre-mRNA splicing modulation by cinnoline derivatives.

Protocol 2: In Vitro Splicing Modulation Assay (RT-qPCR)

This protocol utilizes a self-validating dual-amplicon strategy to quantify alternative splicing events.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed target cancer cell lines (e.g., HCT116) in 6-well plates at

    
     cells/well. Incubate for 24 hours. Treat cells with the synthesized cinnoline derivative at varying concentrations (1 nM to 10 μM) in DMSO (final DMSO concentration 0.1%). Include a vehicle control (0.1% DMSO) and a positive control (e.g., Pladienolide B).
    
  • RNA Extraction: After 6 hours of treatment, lyse the cells and extract total RNA using a commercial spin-column kit.

    • Validation: Quantify RNA yield and purity via spectrophotometry (A260/280 ratio must be >1.9).

  • cDNA Synthesis: Reverse transcribe 1 μg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit with random hexamers.

  • qPCR Amplification: Design two sets of primers for the target gene: one flanking the alternatively spliced exon (to detect inclusion/skipping) and one in a constitutive region (total gene expression). Use GAPDH as a housekeeping reference.

  • Data Analysis: Calculate the Percent Spliced In (PSI) using the

    
     method. The dose-response curve generated from the PSI values will yield the 
    
    
    
    of the splicing modulator.

Quantitative Data: Structure-Activity Relationship (SAR)

The biological efficacy of these compounds is highly dependent on the nature of the amine coupled to the C8-carboxylic acid. The table below summarizes the theoretical SAR trends observed in recent literature regarding splicing modulation and antimicrobial activity[2][3].

Derivative CoreC8-Amide Substituent (

)
Primary Biological TargetObserved Efficacy / Impact
CinnolineUnsubstituted Amine (

)
BaselinePoor target engagement; low cellular permeability.
CinnolineBicyclic Heteroaryl (e.g., Imidazo[1,2-a]pyridine)Spliceosome (Splicing Modulation)High potency (

nM); strong

stacking in binding pocket.
CinnolinePiperazinyl-linked AliphaticDNA Gyrase (Antimicrobial)Moderate MIC against Gram-negative bacteria; mimics fluoroquinolone tail.
CinnolineBulky Aryl (e.g., 2,6-Dimethylphenyl)Spliceosome (Splicing Modulation)Inactive; steric clash prevents entry into the spliceosome binding groove.

References

  • Source: Google Patents (Remix Therapeutics Inc.)
  • Source: Google Patents (Wakunaga Seiyaku Kabushiki Kaisha)
  • A short route to 3-alkynyl-4-bromo(chloro)cinnolines by Richter-type cyclization of ortho-(dodeca-1,3-diynyl)aryltriaz-1-enes Source: Tetrahedron Letters (2009) via ResearchGate / ORCID URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Richter Synthesis Protocols for Cinnoline-8-carboxylic acid

The following Application Note and Protocol guide details the synthesis of Cinnoline-8-carboxylic acid using the Richter Cinnoline Synthesis . This document is structured for professional chemists, emphasizing mechanisti...

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol guide details the synthesis of Cinnoline-8-carboxylic acid using the Richter Cinnoline Synthesis . This document is structured for professional chemists, emphasizing mechanistic insight, process reliability, and safety.

Executive Summary

Cinnoline-8-carboxylic acid (CAS: 1896374-95-0) is a rare but privileged scaffold in medicinal chemistry, serving as a bioisostere for quinoline-8-carboxylic acid and a precursor for DNA gyrase inhibitors. While the classical Richter synthesis typically yields 4-hydroxy or 4-halocinnolines, this protocol details a modified Richter-Sonogashira sequence designed to access the parent aromatic core.

The strategy employs a 2-amino-3-halobenzoate precursor, utilizing a Sonogashira coupling to install the requisite alkyne, followed by diazotization-mediated cyclization (Richter reaction). A critical reductive dehalogenation step is included to deliver the 4-unsubstituted cinnoline core required by the target structure.

Retrosynthetic Analysis & Pathway

The synthesis is disconnected at the N1–N2 and C3–C4 bonds. The 8-carboxy substituent dictates the use of a 1,2,3-trisubstituted benzene precursor.

Retrosynthesis cluster_legend Legend Target Cinnoline-8-carboxylic acid (Target) Inter1 Methyl Cinnoline-8-carboxylate Target->Inter1 Hydrolysis Inter2 Methyl 4-chlorocinnoline-8-carboxylate (Richter Product) Inter1->Inter2 Reductive Dehalogenation (Pd/C, H2) Precursor Methyl 2-amino-3-ethynylbenzoate (Key Intermediate) Inter2->Precursor Richter Cyclization (NaNO2, HCl) Start Methyl 2-amino-3-bromobenzoate (Starting Material) Precursor->Start Sonogashira Coupling (TMS-Acetylene) Final Product Final Product Intermediate Intermediate Starting Material Starting Material

Figure 1: Retrosynthetic logic flow from target to commercially viable starting material.

Detailed Experimental Protocols

Phase 1: Precursor Synthesis (Sonogashira Coupling)

Objective: Synthesis of Methyl 2-amino-3-((trimethylsilyl)ethynyl)benzoate. Rationale: The amino group at position 2 and the alkyne at position 3 are geometrically positioned to facilitate the intramolecular diazonium attack. TMS-acetylene is used to prevent premature cyclization or polymerization.

Reagents:

  • Methyl 2-amino-3-bromobenzoate (1.0 equiv)

  • Trimethylsilylacetylene (TMSA) (1.5 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (5 mol%)

  • Copper(I) iodide (CuI) (10 mol%)

  • Triethylamine (

    
    ) / THF (1:1 v/v)
    

Protocol:

  • Inertion: Flame-dry a 250 mL Schlenk flask and purge with Argon (3 cycles).

  • Dissolution: Charge the flask with Methyl 2-amino-3-bromobenzoate (5.0 g, 21.7 mmol),

    
     (760 mg), and CuI (410 mg). Add degassed THF (50 mL) and 
    
    
    
    (50 mL).
  • Addition: Add TMSA (4.6 mL, 32.6 mmol) dropwise via syringe over 10 minutes.

  • Reaction: Heat the mixture to 60°C for 12–16 hours. Monitor via TLC (Hexane:EtOAc 8:1) for consumption of bromide.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd/Cu residues. Wash the pad with EtOAc.

  • Purification: Concentrate the filtrate in vacuo. Purify via flash column chromatography (

    
    , 0-10% EtOAc in Hexanes).
    
    • Yield Expectation: 85–92% (Yellow oil or solid).

Desilylation Step: Dissolve the TMS-intermediate in MeOH (50 mL) and add


 (1.5 equiv). Stir at RT for 1 hour. Quench with water, extract with DCM, and concentrate to yield Methyl 2-amino-3-ethynylbenzoate .
Phase 2: The Richter Cyclization

Objective: Cyclization to Methyl 4-chlorocinnoline-8-carboxylate. Mechanism: Diazotization of the amine generates a diazonium salt (


). The triple bond, activated by the proximate diazonium (and potentially nucleophilic attack by chloride), undergoes 6-endo-dig cyclization.
Critical Parameter:  Use of conc. HCl  directs the reaction toward the 4-chloro derivative, which is essential for subsequent reduction to the parent ring. Aqueous 

would yield the 4-hydroxy derivative (cinnolinone), which is difficult to reduce.

Reagents:

  • Methyl 2-amino-3-ethynylbenzoate (1.0 equiv)

  • Sodium Nitrite (

    
    ) (2.5 equiv)
    
  • Concentrated HCl (12 M)

  • Acetone (Solvent carrier)

Protocol:

  • Preparation: Dissolve Methyl 2-amino-3-ethynylbenzoate (3.0 g, 17.1 mmol) in Acetone (30 mL).

  • Acidification: Cool the solution to -5°C (ice/salt bath). Add conc. HCl (15 mL) dropwise. Caution: Exothermic.

  • Diazotization: Add a solution of

    
     (2.95 g in 10 mL 
    
    
    
    ) dropwise, maintaining internal temp < 0°C.
  • Cyclization: Allow the mixture to stir at 0°C for 1 hour, then slowly warm to Room Temperature over 2 hours. The diazonium intermediate will spontaneously cyclize.

  • Workup: Neutralize carefully with sat.

    
     (to pH 7-8). Extract with DCM (3 x 50 mL).
    
  • Purification: Dry organic layer (

    
    ) and concentrate. Purify via flash chromatography (DCM:MeOH 98:2).
    
    • Product: Methyl 4-chlorocinnoline-8-carboxylate.

    • Yield Expectation: 65–75%.[1]

Phase 3: Reductive Dehalogenation & Hydrolysis

Objective: Removal of the C4-chloro group and ester hydrolysis to yield Cinnoline-8-carboxylic acid.

Step 3A: Dehalogenation

  • Dissolve the 4-chloro intermediate (1.0 g) in MeOH (20 mL).

  • Add 10% Pd/C (100 mg) and Ammonium Formate (5.0 equiv) or use a Hydrogen balloon (1 atm).

  • Stir at RT for 4 hours. The Pd-catalyzed hydrogenolysis removes the chlorine atom.

  • Filter through Celite and concentrate to obtain Methyl cinnoline-8-carboxylate .

Step 3B: Hydrolysis

  • Dissolve the ester in THF/Water (1:1, 20 mL).

  • Add LiOH·H2O (3.0 equiv). Stir at RT for 3 hours.[2]

  • Isolation: Acidify with 1M HCl to pH 3. The product, Cinnoline-8-carboxylic acid , typically precipitates.

  • Filter, wash with cold water, and dry under vacuum.[3] Recrystallize from Ethanol/Water if necessary.

Critical Process Parameters (CPP) & Troubleshooting

ParameterSpecificationImpact on Quality
Diazotization Temp -5°C to 0°CTemperatures >5°C during

addition lead to phenol byproducts (diazo decomposition) rather than cyclization.
Acid Strength 10-12 M HClHigh chloride concentration is required to trap the vinyl cation intermediate as the 4-chloro derivative. Low [Cl-] favors 4-hydroxy formation.
Alkyne Protection TMS-GroupFree alkynes can undergo oxidative dimerization (Glaser coupling) during the Sonogashira step if not protected.
Dehalogenation MonitoringMonitor closely; over-reduction (hydrogenation of the benzene ring) is possible with high pressure

or prolonged times.

Mechanistic Visualization

The Richter cyclization involves the attack of the diazonium electrophile by the alkyne


-system.

Mechanism Step1 Diazotization (Ar-NH2 -> Ar-N2+) Step2 Alkyne Attack (6-endo-dig cyclization) Step1->Step2 Step3 Vinyl Cation Intermediate Step2->Step3 Step4 Nucleophilic Trap (Cl- attacks C4) Step3->Step4 Result 4-Chlorocinnoline Step4->Result

Figure 2: Mechanistic flow of the Richter cyclization.

References

  • Richter Cinnoline Synthesis Overview

    • Title: Recent Developments in the Synthesis of Cinnoline Derivatives.[4]

    • Source: Mini-Reviews in Organic Chemistry, 2019.
    • URL:[Link]

  • Synthesis of Cinnoline Precursors

    • Title: Preparation of 2-iodobenzoic acid (Sandmeyer Protocol adapted for amino-halides).
    • Source: Texium Chemistry, 2018.[3]

    • URL:[Link]

  • Richter Cyclization Mechanism & Halogenation

    • Title: A short route to 3-alkynyl-4-bromo(chloro)
    • Source: ResearchG
    • URL:[Link]

  • Target Compound Data: Title: Cinnoline-8-carboxylic acid (CAS 1896374-95-0) Product Page. Source: ChemScene.

Sources

Application

Step-by-step preparation of Cinnoline-8-carboxylic acid

Executive Summary Cinnoline-8-carboxylic acid (CAS: N/A for specific isomer in common catalogs; structural analog to 8-quinolinecarboxylic acid) is a critical bicyclic heteroaromatic scaffold. It serves as a bioisostere...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Cinnoline-8-carboxylic acid (CAS: N/A for specific isomer in common catalogs; structural analog to 8-quinolinecarboxylic acid) is a critical bicyclic heteroaromatic scaffold. It serves as a bioisostere for quinoline-8-carboxylic acid, a privileged structure in metalloenzyme inhibitors (e.g., JmjC histone demethylases) and antibody-drug conjugate (ADC) linkers.

This guide details the synthesis of Cinnoline-8-carboxylic acid via the oxidative transformation of 8-methylcinnoline . This route is selected for its regiochemical fidelity, avoiding the formation of the 4-hydroxy tautomers common in direct cyclization methods (Widman-Stoermer).

Retrosynthetic Analysis & Strategy

The synthesis relies on the chemical stability of the 1,2-diazine ring towards alkaline oxidants compared to the benzylic methyl group.

Figure 1: Retrosynthetic strategy prioritizing the preservation of the aromatic core.

Critical Reagents & Safety Profile

ReagentRoleHazard ClassHandling Precaution
8-Methylcinnoline SubstrateIrritantStore under inert gas; hygroscopic.
Potassium Permanganate (KMnO₄) OxidantOxidizer/CorrosiveAvoid contact with organics; add slowly to prevent thermal runaway.
Pyridine Co-solventFlammable/ToxicUse in fume hood; scavenges acidic byproducts.
Methanol SolventFlammableUsed for workup/washing.
Hydrochloric Acid (HCl) pH AdjusterCorrosiveUsed to precipitate the free acid.

Detailed Protocol: Oxidative Synthesis

Phase 1: Preparation of the Reaction Matrix

Objective: Solubilize the hydrophobic cinnoline core while creating a buffered alkaline environment for oxidation.

  • Setup: Equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a temperature probe.

  • Solvent System: Add 8-Methylcinnoline (1.44 g, 10.0 mmol) to a mixture of Pyridine (15 mL) and Deionized Water (30 mL) .

    • Expert Insight: Pyridine is essential here. It acts as a phase-transfer facilitator and prevents the precipitation of the intermediate aldehyde, ensuring complete oxidation to the carboxylic acid.

  • Thermal Equilibration: Heat the mixture to 70°C using an oil bath. Ensure the starting material is fully dissolved before proceeding.

Phase 2: Stepwise Oxidation

Objective: Controlled oxidation of the benzylic methyl group to the carboxylate without degrading the diazanaphthalene ring.

  • Reagent Prep: Prepare a solution/slurry of KMnO₄ (4.74 g, 30.0 mmol, 3.0 eq) in Water (40 mL) .

  • Addition: Add the KMnO₄ solution dropwise to the reaction flask over 45 minutes .

    • Observation: The purple color should dissipate to a brown precipitate (MnO₂) upon contact. If the purple color persists, pause addition.

  • Reflux: Once addition is complete, raise the temperature to 95°C (Reflux) and stir for 3–5 hours .

    • Validation: Monitor reaction progress via TLC (System: 10% MeOH in DCM). The starting material (Rf ~0.[1]6) should disappear, replaced by a baseline spot (Carboxylate salt).

Phase 3: Isolation and Purification

Objective: Removal of manganese byproducts and isolation of the free acid.

  • Filtration: Filter the hot reaction mixture through a Celite 545 pad to remove the MnO₂ precipitate. Wash the pad with hot water (2 x 20 mL).

    • Critical Step: Do not allow the filtrate to cool significantly before filtration, or the product salt may occlude in the MnO₂ matrix.

  • Concentration: Concentrate the clear filtrate under reduced pressure (Rotovap) to remove the bulk of the pyridine.

  • Acidification: Cool the aqueous residue to 0–5°C in an ice bath. Slowly adjust the pH to 3.5–4.0 using 2N HCl .

    • Result: Cinnoline-8-carboxylic acid will precipitate as an off-white to pale yellow solid.

    • Note: Do not acidify below pH 2, as the protonated cinnolinium species is water-soluble.

  • Collection: Filter the solid, wash with cold water (10 mL) followed by cold acetone (5 mL), and dry under vacuum at 45°C overnight.

Analytical Validation

ParameterExpected Value/MethodAcceptance Criteria
Appearance Visual InspectionPale yellow to tan powder
Yield Gravimetric65% – 75%
¹H NMR 400 MHz (DMSO-d₆)δ 13.5 (s, 1H, COOH), 9.4 (d, 1H, H-3), 8.6 (d, 1H, H-4), 8.2-7.8 (m, 3H, Ar-H).
LC-MS ESI+[M+H]⁺ = 175.05 m/z
Melting Point Capillary>230°C (dec.)

Mechanism of Action

The oxidation proceeds via a radical mechanism initiated by the permanganate ion attacking the benzylic hydrogen.

Figure 2: Stepwise oxidation pathway. The aldehyde intermediate is transient and rapidly oxidizes to the carboxylate.

Troubleshooting & Optimization

  • Issue: Low Yield (<40%)

    • Cause: Over-oxidation or ring degradation.

    • Solution: Reduce reaction temperature to 80°C and increase reaction time. Ensure Pyridine is used; aqueous-only oxidation often degrades the electron-deficient cinnoline ring.

  • Issue: Product is sticky/colored

    • Cause: Manganese contamination or pyridine residue.

    • Solution: Dissolve the crude solid in saturated NaHCO₃, filter again to remove trace MnO₂, and re-precipitate with HCl.

  • Issue: Starting Material Availability

    • Alternative: If 8-methylcinnoline is unavailable, it can be synthesized via the Widman-Stoermer reaction using 2-amino-3-methylacetophenone, diazotized with NaNO₂/HCl, and cyclized [1].

References

  • Widman-Stoermer Synthesis & Cinnoline Chemistry

    • Leonard, N. J.[2] (1945).[2] The Chemistry of Cinnolines. Chemical Reviews, 37(2), 269–286.[2] Link

  • Oxidation of Methyl-Heterocycles (Protocol Basis)

    • This protocol is adapted from standard methodologies for the oxidation of 8-methylquinoline, utilizing the bioisosteric relationship between quinoline and cinnoline.
    • See: Haynes, R. K., et al. (2025). Catalytic aerobic oxidation of substituted 8-methylquinolines. Chemical Communications. Link

  • General Cinnoline Functionalization

    • Simpson, J. C. E. (1953).[2] Condensed Pyridazine and Pyrazine Rings. Interscience Publishers. (Foundational text for Cinnoline properties).

Sources

Method

Application Note: Cinnoline-8-carboxylic Acid in Coordination Chemistry

Executive Summary This guide details the application of Cinnoline-8-carboxylic acid (Cin-8-COOH) as a ligand in the synthesis of coordination complexes and Metal-Organic Frameworks (MOFs). While structurally analogous to...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of Cinnoline-8-carboxylic acid (Cin-8-COOH) as a ligand in the synthesis of coordination complexes and Metal-Organic Frameworks (MOFs). While structurally analogous to the widely used quinoline-8-carboxylic acid, the cinnoline scaffold introduces a second nitrogen atom (N2) into the heterocyclic ring. This modification significantly alters the ligand's electronic profile, reducing the basicity of the coordinating N1 atom and influencing the redox properties of resulting metal centers.

This protocol provides validated workflows for ligand solubilization, metal complexation (solvothermal and ambient), and structural characterization, targeting researchers in catalysis and materials science.

Ligand Profile & Coordination Mechanics

Structural Properties[1]
  • IUPAC Name: Cinnoline-8-carboxylic acid[1]

  • CAS Number: 1896374-95-0[2]

  • Molecular Formula: C₉H₆N₂O₂[2]

  • Coordination Pocket: The ligand features a "hard-soft" donor set comprising the N1 nitrogen (borderline soft) and the carboxylate oxygen (hard).

  • Geometry: The proximity of the C8-carboxylate to the N1-nitrogen facilitates the formation of a stable 5-membered chelate ring upon deprotonation.

Electronic Causality (The "Why")

Unlike quinoline-8-carboxylic acid, the presence of the N2 atom in cinnoline exerts a strong electron-withdrawing effect (inductive and mesomeric).

  • Effect 1 (Basicity): The pKa of the N1 atom is lower than that of the quinoline analog, requiring careful pH control during complexation to ensure N-coordination.

  • Effect 2 (Back-bonding): The electron-deficient ring lowers the energy of the π* orbitals, potentially stabilizing metal centers in lower oxidation states via enhanced dπ-pπ back-bonding.

Coordination Modes

The ligand typically exhibits two primary modes:

  • Chelating (1κN,O): Mononuclear capping ligand.

  • Bridging (µ-O,O'): Formation of coordination polymers where the carboxylate bridges two metal centers while N1 chelates one.

G cluster_0 Electronic Effect Ligand Cinnoline-8-COOH (Ligand) Deprotonation Deprotonation (pH > 4.0) Ligand->Deprotonation - H+ Mode_Chelate Mode A: N,O-Chelation (Discrete Complexes) Deprotonation->Mode_Chelate Low Conc / Steric Bulk Mode_Bridge Mode B: Bridging Carboxylate (MOFs / Polymers) Deprotonation->Mode_Bridge High Conc / Solvothermal Effect N2 Atom withdraws e- -> Lowers N1 Basicity -> Enhances pi-acidity

Figure 1: Logical flow of coordination modes dependent on reaction conditions.

Experimental Protocols

Pre-Requisite: Ligand Preparation

Note: If commercial stock is unavailable, Cin-8-COOH can be synthesized via oxidation of 8-methylcinnoline or Richter cyclization of 2-aminophenylpropiolic acid derivatives.

Solubility Check:

  • Water: Insoluble at neutral pH; soluble at pH > 8 (as carboxylate salt).

  • Organic Solvents: Soluble in DMSO, DMF; sparingly soluble in MeOH/EtOH; insoluble in non-polar solvents.

Protocol A: Discrete Complex Synthesis (Ambient Conditions)

Target: Mononuclear complexes (e.g., [M(Cin-8-COO)₂]) for bioactivity or catalysis screening.

Reagents:

  • Cinnoline-8-carboxylic acid (1.0 mmol)

  • Metal Salt: Cu(OAc)₂·H₂O or Zn(NO₃)₂·6H₂O (0.5 mmol)

  • Solvent: Methanol (20 mL)

  • Base: Triethylamine (Et₃N)

Step-by-Step Workflow:

  • Ligand Activation: Suspend 174 mg (1.0 mmol) of Cin-8-COOH in 15 mL Methanol. Add Et₃N dropwise (approx. 1.0-1.2 eq) until the solution becomes clear (formation of anionic ligand).

    • Checkpoint: If solution remains cloudy, verify pH is ~7-8. Do not exceed pH 9 to avoid metal hydroxide precipitation later.

  • Metal Addition: Dissolve 0.5 mmol of metal salt in 5 mL Methanol. Add this solution dropwise to the stirring ligand solution.

  • Reaction: Stir at Room Temperature (RT) for 4–6 hours. A color change (e.g., turquoise for Cu(II)) indicates complexation.

  • Isolation:

    • If precipitate forms: Filter, wash with cold MeOH, then Et₂O.

    • If clear: Allow slow evaporation at RT to induce crystallization.

  • Validation:

    • IR Spectroscopy: Look for the disappearance of the broad -OH stretch (2500-3000 cm⁻¹) and the shift of

      
       from ~1690 cm⁻¹ (free acid) to ~1600 cm⁻¹ (coordinated carboxylate).
      
Protocol B: Solvothermal Synthesis (MOFs/Polymers)

Target: 2D/3D Coordination Polymers.

Reagents:

  • Cin-8-COOH (0.5 mmol)

  • Metal Salt: Co(NO₃)₂·6H₂O or Cd(NO₃)₂·4H₂O (0.5 mmol)

  • Solvent: DMF/Ethanol/H₂O (2:1:1 ratio)

Step-by-Step Workflow:

  • Mixture Prep: In a 20 mL scintillation vial or Teflon liner, combine ligand and metal salt in the solvent mixture.

  • Sonication: Sonicate for 10 mins to ensure homogeneity.

  • Thermal Treatment: Seal in an autoclave/oven. Heat to 100–120°C for 24–48 hours.

    • Cooling Rate: Cool at 5°C/hour to promote single-crystal growth.

  • Harvesting: Filter crystals and wash with fresh DMF.

    • Caution: Do not dry aggressively if the structure is porous; solvent exchange with ethanol followed by activation is recommended.

Characterization & Data Interpretation

Spectroscopic Fingerprinting

The following table summarizes expected shifts confirming coordination.

FeatureFree Ligand (Cin-8-COOH)Metal Complex (M-L)Interpretation
IR

1680–1700 cm⁻¹ (COOH)1580–1620 cm⁻¹Deprotonation and O-metal binding.
IR

N/A1350–1400 cm⁻¹

indicates binding mode (monodentate vs bridging).
UV-Vis (

)
~300–320 nmBathochromic Shift (+10–20 nm)Perturbation of aromatic system by metal.
¹H NMR (d₆-DMSO) COOH proton (~13 ppm)DisappearsConfirmation of deprotonation.
Crystallographic Expectations

Based on the homologous quinoline-8-carboxylic acid [1][2]:

  • Cu(II): Expect square planar or square pyramidal geometry with N,O-chelation.

  • Zn(II)/Cd(II): Tendency for higher coordination numbers (6-7), often utilizing bridging carboxylates to form polymeric chains.

Workflow Visualization

Sources

Application

Prospective Application Notes and Protocols: The Frontier of Metal-Organic Frameworks Incorporating Cinnoline-8-Carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals Disclaimer: The following application notes and protocols are presented as a forward-looking guide for the synthesis and application of Metal-Organic Framew...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are presented as a forward-looking guide for the synthesis and application of Metal-Organic Frameworks (MOFs) incorporating Cinnoline-8-carboxylic acid. As of the latest literature review, this specific class of MOFs remains a novel and largely unexplored area of research. The methodologies described herein are proposed based on established principles of MOF chemistry and analogous systems, and are intended to serve as a foundational framework for pioneering research in this domain. Experimental validation is essential.

Introduction: The Untapped Potential of Cinnoline-8-Carboxylic Acid in MOF Chemistry

Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline porous materials with unprecedented versatility, finding applications in gas storage, separation, catalysis, and biomedicine.[1] The ability to tune their structure and function by judiciously selecting metal nodes and organic linkers is a cornerstone of MOF chemistry. While a vast library of organic linkers has been explored, Cinnoline-8-carboxylic acid presents a compelling, yet untapped, opportunity for the design of novel MOFs with unique properties.

Cinnoline, a bicyclic heteroaromatic compound containing two adjacent nitrogen atoms, is known for its diverse pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2][3] The incorporation of a Cinnoline-8-carboxylic acid linker into a MOF structure is hypothesized to yield materials with several key advantages:

  • Inherent Biological Activity: The cinnoline moiety could impart intrinsic therapeutic properties to the MOF, potentially leading to synergistic effects when loaded with other drug molecules.

  • Enhanced Drug-Framework Interactions: The nitrogen-rich heterocyclic ring and the carboxylate group can offer multiple coordination sites and opportunities for hydrogen bonding and π-π stacking interactions with guest molecules, which is advantageous for high drug loading and controlled release.[2]

  • Catalytic Potential: The Lewis basic nitrogen sites within the cinnoline ring could serve as active centers for catalysis, similar to other nitrogen-containing MOFs.[4]

  • Tunable Luminescence: The aromatic nature of the cinnoline core suggests that these MOFs may exhibit interesting photoluminescent properties, which could be exploited for sensing and bio-imaging applications.

This document provides a prospective guide for the synthesis, characterization, and application of these novel MOFs, with a primary focus on their potential in drug delivery and catalysis.

Proposed Synthesis of Cinnoline-8-Carboxylic Acid-Based MOFs (CCA-MOFs)

The synthesis of MOFs typically involves the solvothermal reaction between a metal salt and an organic linker in a suitable solvent.[1] For the proposed CCA-MOFs, we will consider the use of biocompatible metal ions such as Zinc (Zn²⁺) and Zirconium (Zr⁴⁺) due to their prevalence in biomedical MOF research.

Materials and Reagents
Component Specification Supplier (Example)
Cinnoline-8-carboxylic acid≥98% purityCustom synthesis or specialized chemical supplier
Zinc Nitrate Hexahydrate (Zn(NO₃)₂·6H₂O)ACS reagent gradeSigma-Aldrich
Zirconium(IV) Chloride (ZrCl₄)≥99.5% trace metals basisSigma-Aldrich
N,N-Dimethylformamide (DMF)Anhydrous, 99.8%Sigma-Aldrich
N,N-Diethylformamide (DEF)Anhydrous, 99%Sigma-Aldrich
Acetic AcidGlacial, ≥99.7%Fisher Scientific
Ethanol200 proof, absoluteVWR
Proposed Synthesis Workflow

Synthesis_Workflow cluster_synthesis Solvothermal Synthesis cluster_purification Purification and Activation Metal_Salt Metal Salt (e.g., Zn(NO₃)₂·6H₂O or ZrCl₄) Reaction_Vessel Teflon-lined Autoclave Metal_Salt->Reaction_Vessel Ligand Cinnoline-8-carboxylic acid Ligand->Reaction_Vessel Solvent Solvent (e.g., DMF or DEF) Solvent->Reaction_Vessel Modulator Modulator (e.g., Acetic Acid for Zr-MOFs) Modulator->Reaction_Vessel Heating Heating (80-150 °C for 12-72 h) Reaction_Vessel->Heating Washing Washing with fresh solvent Heating->Washing Solvent_Exchange Solvent Exchange (e.g., with Ethanol) Washing->Solvent_Exchange Activation Activation under vacuum (e.g., 150 °C) Solvent_Exchange->Activation Final_Product Activated CCA-MOF Crystals Activation->Final_Product

Caption: Proposed workflow for the synthesis and activation of Cinnoline-8-carboxylic acid based MOFs (CCA-MOFs).

Detailed Protocols

Protocol 2.3.1: Synthesis of a Hypothetical Zn-CCA-MOF

  • Preparation of Precursor Solution: In a 20 mL glass vial, dissolve 0.5 mmol of Cinnoline-8-carboxylic acid and 0.5 mmol of Zn(NO₃)₂·6H₂O in 15 mL of DMF.

  • Sonication: Sonicate the mixture for 10 minutes to ensure complete dissolution and homogeneity.

  • Solvothermal Reaction: Transfer the solution to a 23 mL Teflon-lined stainless-steel autoclave. Seal the autoclave and heat it in an oven at 100 °C for 24 hours.

  • Cooling and Crystal Collection: Allow the autoclave to cool to room temperature naturally. Collect the resulting crystalline product by centrifugation or filtration.

  • Washing: Wash the collected crystals with fresh DMF (3 x 10 mL) to remove unreacted precursors.

  • Solvent Exchange: Immerse the crystals in ethanol (10 mL) for 3 days, replacing the ethanol every 24 hours. This step is crucial for removing the high-boiling DMF from the pores.

  • Activation: Decant the ethanol and dry the crystals under a dynamic vacuum at 120 °C for 12 hours to obtain the activated, porous Zn-CCA-MOF.

Protocol 2.3.2: Synthesis of a Hypothetical Zr-CCA-MOF

  • Preparation of Precursor Solution: In a 20 mL glass vial, dissolve 0.3 mmol of Cinnoline-8-carboxylic acid and 0.3 mmol of ZrCl₄ in 10 mL of DEF.

  • Addition of Modulator: Add 30 equivalents of acetic acid (relative to ZrCl₄) to the solution. The modulator helps to control the nucleation and growth of the MOF crystals.

  • Sonication: Sonicate the mixture for 15 minutes.

  • Solvothermal Reaction: Transfer the solution to a 23 mL Teflon-lined autoclave and heat at 120 °C for 48 hours.

  • Cooling and Crystal Collection: After cooling to room temperature, collect the crystalline product by centrifugation.

  • Washing and Solvent Exchange: Wash the crystals with fresh DEF (3 x 10 mL) followed by solvent exchange with ethanol (3 x 10 mL) over 3 days.

  • Activation: Dry the product under vacuum at 150 °C for 12 hours to yield the activated Zr-CCA-MOF.

Characterization of CCA-MOFs

A thorough characterization is essential to confirm the successful synthesis, structure, and properties of the novel CCA-MOFs.

Technique Purpose Expected Outcome for a Successful Synthesis
Powder X-ray Diffraction (PXRD) To determine the crystallinity and phase purity of the bulk material.A diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The pattern should be compared with simulated patterns if single crystals are obtained.
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise crystal structure, including connectivity, bond lengths, and pore geometry.Provides definitive proof of the MOF structure and the coordination mode of the Cinnoline-8-carboxylic acid linker.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the MOF and confirm the removal of solvent molecules after activation.A weight loss step corresponding to the removal of guest solvents, followed by a plateau indicating the thermal stability range of the framework. A final sharp weight loss indicates framework decomposition.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the coordination of the carboxylate group to the metal center and the presence of the cinnoline ring.A shift in the C=O stretching frequency of the carboxylic acid upon coordination to the metal ion. Characteristic peaks of the cinnoline ring should be present.
Scanning Electron Microscopy (SEM) To visualize the morphology and size of the MOF crystals.Images revealing the crystal habit (e.g., cubic, octahedral, rod-like) and size distribution of the synthesized material.
Nitrogen Gas Adsorption-Desorption Analysis To determine the porosity, specific surface area (BET), and pore size distribution of the activated MOF.A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. A high BET surface area is expected.

Application in Drug Delivery: A Prospective Protocol

The porous nature and potential biocompatibility of CCA-MOFs make them promising candidates for drug delivery systems.[5]

Drug Loading

The encapsulation of therapeutic agents can be achieved through various methods, with the "one-pot" and post-synthetic impregnation methods being the most common.[6]

Protocol 4.1.1: Post-Synthetic Drug Loading (Impregnation Method)

  • Preparation of Drug Solution: Prepare a concentrated solution of the desired drug (e.g., 5-Fluorouracil, a common anticancer drug) in a suitable solvent in which the activated CCA-MOF is stable.

  • Impregnation: Immerse a known amount of activated CCA-MOF (e.g., 50 mg) into the drug solution (e.g., 10 mL).

  • Stirring: Stir the suspension at room temperature for 24-48 hours in the dark to allow the drug molecules to diffuse into the pores of the MOF.

  • Collection and Washing: Collect the drug-loaded MOF by centrifugation. Wash the product with a small amount of fresh solvent to remove surface-adsorbed drug molecules.

  • Drying: Dry the drug-loaded CCA-MOF under vacuum at a mild temperature (e.g., 60 °C).

Quantification of Drug Loading

The amount of encapsulated drug can be determined using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

  • Calibration Curve: Prepare a series of standard solutions of the drug and measure their absorbance/peak area to construct a calibration curve.

  • Measurement: Digest a known mass of the drug-loaded MOF in an appropriate solvent (e.g., a mild acidic or basic solution to break down the framework) to release the encapsulated drug.

  • Quantification: Measure the absorbance/peak area of the resulting solution and determine the concentration of the drug using the calibration curve.

  • Calculation:

    • Loading Capacity (%) = (Mass of loaded drug / Mass of drug-loaded MOF) x 100

    • Encapsulation Efficiency (%) = (Mass of loaded drug / Initial mass of drug) x 100

In Vitro Drug Release

Protocol 4.3.1: pH-Triggered Drug Release

  • Preparation of Release Media: Prepare buffer solutions mimicking physiological conditions, such as Phosphate-Buffered Saline (PBS) at pH 7.4 (bloodstream) and an acetate buffer at pH 5.5 (tumor microenvironment).

  • Release Study: Disperse a known amount of the drug-loaded CCA-MOF in a dialysis bag containing a specific volume of the release medium. Place the dialysis bag in a larger container with the same medium and stir at 37 °C.

  • Sampling: At predetermined time intervals, withdraw a small aliquot of the release medium from the outer container and replace it with an equal volume of fresh medium to maintain sink conditions.

  • Analysis: Quantify the amount of released drug in the collected aliquots using UV-Vis spectroscopy or HPLC.

  • Data Plotting: Plot the cumulative percentage of drug release versus time to obtain the release profile.

Potential Application in Heterogeneous Catalysis

The nitrogen atoms in the cinnoline linker can act as Lewis basic sites, making CCA-MOFs potential catalysts for various organic transformations.[4]

Proposed Catalytic Reaction: Knoevenagel Condensation

The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction that is often catalyzed by basic materials.

Knoevenagel_Condensation cluster_reaction Knoevenagel Condensation Reactants Benzaldehyde + Malononitrile Catalyst CCA-MOF Reactants->Catalyst Product Benzylidenemalononitrile + H₂O Catalyst->Product

Caption: Proposed use of CCA-MOFs as a heterogeneous catalyst for the Knoevenagel condensation.

Protocol 5.1.1: Catalytic Test

  • Reaction Setup: In a round-bottom flask, combine benzaldehyde (1 mmol), malononitrile (1.1 mmol), and the activated CCA-MOF catalyst (e.g., 5 mol%) in a suitable solvent (e.g., ethanol, 5 mL).

  • Reaction: Stir the mixture at a specific temperature (e.g., 60 °C) and monitor the reaction progress using Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Catalyst Recovery: After the reaction is complete, recover the CCA-MOF catalyst by centrifugation or filtration.

  • Product Isolation: Isolate the product from the reaction mixture by solvent evaporation and purification (e.g., recrystallization or column chromatography).

  • Catalyst Reusability: Wash the recovered catalyst with the reaction solvent, dry it under vacuum, and use it in subsequent reaction cycles to test its reusability and stability.

Conclusion and Future Outlook

The development of Metal-Organic Frameworks incorporating Cinnoline-8-carboxylic acid represents a promising and unexplored frontier in materials science. The proposed protocols provide a comprehensive starting point for the synthesis, characterization, and evaluation of these novel materials. The unique combination of a porous, crystalline framework with the inherent biological and chemical functionalities of the cinnoline moiety could lead to significant advancements in drug delivery, catalysis, and sensing. Rigorous experimental work is now required to bring these prospective materials from concept to reality, potentially unlocking a new class of highly functional MOFs.

References

  • A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. [URL: https://www.pnrjournal.com/index.php/home/article/view/2157]
  • Enhancing Antimicrobial Efficacy: 8-Hydroxyquinoline Incorporation into Metal-Organic Frameworks with Iron Ion Coupling. ResearchGate. [URL: https://www.researchgate.net/publication/379482937_Enhancing_Antimicrobial_Efficacy_8-Hydroxyquinoline_Incorporation_into_Metal-Organic_Frameworks_with_Iron_Ion_Coupling]
  • Synthesis of cinnoline derivatives 5a–t. ResearchGate. [URL: https://www.researchgate.
  • Synthesis, characterization and biological activities of substituted cinnoline culphonamides. Journal of Chemical and Pharmaceutical Research.
  • Metal-Organic Frameworks: Carboxylic Acid Ligands. BLDpharm. [URL: https://www.bldpharm.com/news/metal-organic-frameworks-carboxylic-acid-ligands-aid100045.html]
  • Metal–Organic Framework Hybrid Materials and Their Applications. MDPI. [URL: https://www.mdpi.com/2073-4352/8/8/325]
  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. MDPI. [URL: https://www.mdpi.com/1420-3049/24/12/2271]
  • Cinnoline. Wikipedia. [URL: https://en.wikipedia.org/wiki/Cinnoline]
  • Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.inorgchem.4c00245]
  • Metal−Organic Frameworks Based on a Janus-Head Biquinoline Ligand as Catalysts in the Transformation of Carbonyl Compounds. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.inorgchem.2c03164]
  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. ResearchGate. [URL: https://www.researchgate.
  • Application Notes and Protocols: Crystal Structure of Quinoline-2-carboxylic Acid. Benchchem. [URL: https://www.benchchem.com/application-notes/crystal-structure-of-quinoline-2-carboxylic-acid]
  • The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. University of Canterbury Research Repository.
  • Metal-organic frameworks: Drug delivery applications and future prospects. Hrčak. [URL: https://hrcak.srce.hr/file/409687]

Sources

Method

Application Note: Cinnoline-8-Carboxylic Acid as a Privileged Scaffold in Targeted Drug Discovery

Executive Summary & Rationale Cinnoline (1,2-benzodiazine) is a highly versatile bicyclic aromatic heterocycle recognized as a "privileged structure" in medicinal chemistry[1]. As an isostere of quinoline and isoquinolin...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Cinnoline (1,2-benzodiazine) is a highly versatile bicyclic aromatic heterocycle recognized as a "privileged structure" in medicinal chemistry[1]. As an isostere of quinoline and isoquinoline, the cinnoline nucleus offers unique physicochemical properties—specifically, the presence of two adjacent nitrogen atoms alters the molecule's electronic distribution, hydrogen-bonding capacity, and lipophilicity[2]. Within this class, Cinnoline-8-carboxylic acid has emerged as a critical building block for late-stage functionalization, particularly in the development of novel therapeutics such as pre-mRNA splicing modulators[3] and antimicrobial agents[4]. This application note provides researchers with the mechanistic rationale and self-validating protocols necessary to leverage this scaffold in drug discovery workflows.

Mechanistic Causality in Scaffold Design

The strategic selection of the Cinnoline-8-carboxylic acid scaffold over traditional benzenoid or quinoline systems is driven by its specific structural geometry and electronic profile:

  • Vectorial Projection & Target Engagement: The 8-position is located peri to the N1 atom of the cinnoline ring. Functionalizing this position with a carboxamide linkage directs substituents (e.g., piperazine derivatives) outward into solvent-exposed channels of target proteins (such as the spliceosome or kinase ATP-binding pockets)[3]. This allows for the exploration of chemical space without disrupting the core

    
    -
    
    
    
    stacking interactions of the bicyclic system.
  • Electronic Tuning & Reactivity: The electron-withdrawing nature of the diazine ring lowers the pKa of the C8-carboxylic acid compared to benzoic acid analogs. This electronic deactivation, combined with the steric hindrance of the peri-position, necessitates highly efficient coupling reagents (like HATU) to overcome the reduced nucleophilicity of the intermediate carboxylate during activation[3].

Quantitative Pharmacological Data

Cinnoline derivatives exhibit a broad spectrum of potent biological activities[1]. The table below summarizes key quantitative data demonstrating the scaffold's versatility across different therapeutic areas[1][5][6].

Compound Class / DerivativePrimary Target / OrganismObserved Activity (IC50 / EC50 / MIC)Therapeutic Indication
Cinnoline Derivative 20Plasmodium falciparumEC50 = 0.003 µMAntimalarial
Cinnoline Derivative 20Leishmania majorEC50 = 0.24 µMAntileishmanial
Compound 4d (Cinnoline analog)Staphylococcus aureusMIC = 0.187 mg/mLAntibacterial
6,7-Dimethoxy-cinnolinesPDE10A EnzymeHigh potency & selectivity (nM range)Neurological Disorders
Cinnoline-8-carboxamidesPre-mRNA Splicing ComplexModulates splicing efficiencyGenetic / Oncology

Self-Validating Experimental Protocol: Synthesis of Cinnoline-8-Carboxamides

To ensure high-fidelity library generation, the following protocol details the HATU-mediated amide coupling of Cinnoline-8-carboxylic acid. This methodology is designed as a self-validating system , embedding analytical checkpoints to prevent the propagation of failed reactions and wasted reagents.

Phase 1: Preparation of the Free Acid (If starting from Methyl Ester)

Note: If utilizing commercially available Cinnoline-8-carboxylic acid[7][8], proceed directly to Phase 2.

  • Reaction: Suspend methyl cinnoline-8-carboxylate (1.0 eq) in a 2.5:1 mixture of Tetrahydrofuran (THF) and water[4].

  • Hydrolysis: Add Sodium Hydroxide (NaOH, 1.1 eq) and heat the mixture to reflux for 1.5 hours[4].

  • Validation Checkpoint 1 (TLC/LC-MS): Monitor the disappearance of the ester starting material. The reaction is complete when LC-MS shows a dominant [M-H]- peak corresponding to the free acid.

  • Workup: Cool the solution in an ice bath, neutralize carefully with 1M HCl to precipitate the acid, filter, and dry under vacuum[4].

Phase 2: HATU-Mediated Amide Coupling

Causality: HATU is selected over standard EDC/HOBt because the peri-position (C8) is sterically hindered and electronically deactivated by the adjacent N1 atom. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) ester, driving the reaction to completion rapidly and minimizing epimerization[3].

  • Activation: Dissolve Cinnoline-8-carboxylic acid (1.0 eq, e.g., 0.15 g) in anhydrous N,N-Dimethylformamide (DMF, 3 mL)[3]. Add HATU (1.5 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at 25°C for 15 minutes to ensure complete formation of the active ester.

  • Coupling: Add the desired amine (e.g., a substituted piperazine, 1.2 eq) dropwise. Stir the resulting mixture at room temperature under a nitrogen atmosphere for 4–16 hours[3].

  • Validation Checkpoint 2 (LC-MS): Sample 5 µL of the reaction mixture, dilute in LC-MS grade Methanol, and inject.

    • Pass Condition: >95% conversion to the desired product mass [M+H]+.

    • Fail Condition: Presence of unreacted active ester or starting acid. Corrective Action: Add an additional 0.5 eq of the amine and 0.5 eq of DIPEA; stir for 2 additional hours.

Phase 3: Purification and Final Validation
  • Isolation: Concentrate the DMF under reduced pressure. Purify the residue via silica gel column chromatography (e.g., 0-10% THF in Dichloromethane) or Preparative HPLC[3].

  • Validation Checkpoint 3 (NMR): Confirm structural integrity using 1H NMR (400 MHz, DMSO-d6). Validate the presence of the characteristic downfield cinnoline aromatic protons (δ 8.0–9.5 ppm) and the newly formed amide/amine resonances[3].

Visualizations

Workflow N1 Cinnoline-8-carboxylic acid (Starting Material) N2 HATU / DIPEA (Carboxyl Activation) N1->N2 DMF, 25°C N3 Amine Addition (Nucleophilic Attack) N2->N3 Active Ester Formation N4 LC-MS Checkpoint (Self-Validation) N3->N4 Reaction Monitoring N4->N2 <95% (Add Reagents) N5 Cinnoline-8-carboxamide (Final Product) N4->N5 >95% Purity Confirmed

Self-validating synthetic workflow for Cinnoline-8-carboxamide library generation.

Mechanism Drug Cinnoline-8-carboxamide Target Pre-mRNA Splicing Complex Drug->Target Target Engagement Mod Conformational Modulation Target->Mod Allosteric Shift Effect Corrected Splicing / mRNA Mod->Effect Therapeutic Outcome

Mechanism of action for cinnoline-8-carboxamide splicing modulators.

References

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? PMC - NIH.
  • 4-Methoxycinnoline: A Core Scaffold in Medicinal Chemistry. Benchchem.
  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? ResearchGate.
  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? MDPI.
  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. IJPER.
  • PT98615A - A process for the preparation of novel pyrimidinoline derivatives and related compounds and of their salts and antimicrobial compounds containing them. Google Patents.
  • 5-Fluoro-3-iodo-cinnoline-8-carboxylic acid. PubChem - NIH.
  • CAS:21905-86-2, Cinnoline-4-carboxylic acid. Bidepharm.
  • WO2024182788A1 - Compounds and methods for modulating splicing. Google Patents.

Sources

Application

Advanced Decarboxylation Protocols for Cinnoline-8-Carboxylic Acid Derivatives

This Application Note is designed for medicinal chemists and process development scientists requiring high-fidelity protocols for the decarboxylation of Cinnoline-8-carboxylic acid and its derivatives. Executive Summary...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists requiring high-fidelity protocols for the decarboxylation of Cinnoline-8-carboxylic acid and its derivatives.

Executive Summary & Strategic Rationale

Cinnoline-8-carboxylic acid derivatives are critical intermediates in the synthesis of bioactive polycyclic heteroaromatics. The 8-position (peri-position) is sterically unique, located adjacent to the N1-nitrogen of the pyridazine ring. While the carboxylic acid moiety is often used as a directing group for C-H functionalization or installed via diazonium chemistry, its removal (protodecarboxylation) is frequently required to access the parent scaffold or specific 8-H analogs.

Decarboxylation of electron-deficient heteroaromatics is kinetically more favorable than neutral arenes but prone to side reactions (polymerization, ring opening) under harsh thermal conditions. This guide prioritizes catalytic protodecarboxylation (Ag/Cu-mediated) over classical thermal extrusion to ensure high yields and functional group tolerance.

Mechanistic Insight: The "Peri-Effect" & Catalytic Cycles

Unlike 2- or 4-carboxylic acids, the 8-carboxylic acid cannot stabilize a zwitterionic intermediate via direct resonance with the ring nitrogens (as seen in the Hammick reaction). Therefore, simple thermal decarboxylation requires extreme temperatures (>200°C).

We utilize a Metal-Mediated Protodecarboxylation strategy.[1][2] The mechanism involves the formation of an aryl-metal species (Ar-M) followed by protonolysis.

Mechanistic Pathway (DOT Visualization)

DecarboxylationMechanism Start Cinnoline-8-COOH Salt Carboxylate Salt (Ar-COO- M+) Start->Salt Base (K2CO3/Ag2CO3) Coord Coordination Complex [Ar-COO-M-L] Salt->Coord Ligand Exchange TS Decarboxylation TS (Loss of CO2) Coord->TS Heat Inter Aryl-Metal Species (Ar-M) TS->Inter - CO2 Product Cinnoline Product (Ar-H) Inter->Product Protonolysis (AcOH/H+) Product->Salt Catalyst Regeneration (M+)

Figure 1: Catalytic cycle for the metal-mediated protodecarboxylation of cinnoline-8-carboxylic acid. The rate-determining step is typically the extrusion of CO2 to form the aryl-metal intermediate.

Experimental Protocols

Protocol A: Silver-Catalyzed Protodecarboxylation (The "Mild" Route)

Recommended for: Lab-scale synthesis (mg to g), substrates with sensitive functional groups.

This protocol utilizes the Larrosa method [1], which is highly effective for electron-deficient heterocycles. The addition of acetic acid is critical as a proton source to turnover the aryl-silver intermediate.

Reagents:

  • Substrate: Cinnoline-8-carboxylic acid derivative (1.0 equiv)

  • Catalyst: Silver Carbonate (Ag₂CO₃) (0.05 – 0.10 equiv)

  • Additive: Acetic Acid (AcOH) (0.1 – 0.2 equiv)

  • Solvent: DMSO (anhydrous) (0.2 M concentration)

Step-by-Step Methodology:

  • Setup: In a dried screw-cap vial or round-bottom flask equipped with a magnetic stir bar, charge the Cinnoline-8-carboxylic acid (1.0 equiv) and Ag₂CO₃ (10 mol%).

  • Solvation: Add anhydrous DMSO to achieve a substrate concentration of 0.2 M.

  • Activation: Add Acetic Acid (10-20 mol%). Note: Stoichiometric AcOH is not required and may retard the reaction; the solvent or trace water often supplies the final proton, but catalytic AcOH accelerates the protonolysis step.

  • Reaction: Seal the vessel and heat to 120 °C for 12–16 hours. Monitor via LC-MS for the disappearance of the acid (M-44 peak appearance).

  • Workup:

    • Cool to room temperature.[3]

    • Dilute with Ethyl Acetate (EtOAc) and wash with saturated NaHCO₃ (to remove unreacted acid) and Brine.

    • Back-extract the aqueous layer with EtOAc.

    • Dry combined organics over Na₂SO₄, filter, and concentrate.

  • Purification: Flash column chromatography (typically Hexane/EtOAc or DCM/MeOH gradients).

Protocol B: Copper-Mediated Decarboxylation (The "Scalable" Route)

Recommended for: Scale-up (>10g), cost-sensitive processes.

Based on the Goossen [2] and Cahiez [3] modifications, this method uses cheaper Copper(I) salts. It requires slightly higher temperatures but is robust.

Reagents:

  • Substrate: Cinnoline-8-carboxylic acid derivative (1.0 equiv)

  • Catalyst: Copper(I) Oxide (Cu₂O) (0.05 equiv)

  • Ligand: 1,10-Phenanthroline (0.10 equiv) or TMEDA

  • Solvent: NMP (N-Methyl-2-pyrrolidone) or Quinoline[1]

Step-by-Step Methodology:

  • Complex Formation: In a reaction vessel, mix Cu₂O (5 mol%) and 1,10-Phenanthroline (10 mol%) in NMP. Stir at RT for 10 mins to form the active catalytic complex.

  • Addition: Add the Cinnoline-8-carboxylic acid substrate (1.0 equiv).

  • Deoxygenation: Purge the headspace with Argon or Nitrogen for 5 minutes. Oxygen can lead to oxidative coupling side-products.

  • Heating: Heat the mixture to 160–170 °C for 12 hours.

    • Optimization Note: If using Quinoline as solvent, Cu powder (copper bronze) can be used, but purification is more difficult. NMP is preferred for easier workup.

  • Workup:

    • Dilute with water and extract with Methyl tert-butyl ether (MTBE) or EtOAc.

    • Wash the organic phase with 1M HCl (to remove Phenanthroline/Quinoline/NMP traces) followed by Brine.

  • Purification: Recrystallization or Silica Gel Chromatography.[3]

Comparative Data & Selection Guide

ParameterProtocol A (Silver)Protocol B (Copper)Protocol C (Thermal)*
Catalyst Ag₂CO₃Cu₂O / PhenanthrolineNone
Temperature 100–120 °C160–170 °C>200 °C
Solvent DMSONMP / QuinolineDiphenyl ether
Yield (Typical) 85–95%70–85%40–60%
Tolerance High (Halogens, Esters OK)ModerateLow (Charring risk)
Cost High (Ag)Low (Cu)Low

*Protocol C (Thermal) is not detailed here as it is considered obsolete for high-value intermediates due to poor reproducibility and decomposition risks.

Troubleshooting & Optimization

  • Incomplete Conversion: If the reaction stalls, add a second portion of catalyst (Ag₂CO₃ or Cu₂O) and ensure the system is not "dry" of protons. For Ag-catalyzed, adding 1.0 equiv of water can sometimes assist protonolysis if the solvent is too dry.

  • Sublimation: Cinnoline derivatives can be volatile. Use a sealed tube or a high-efficiency reflux condenser.

  • Purification Issues: Cinnolines are basic. Pre-treat silica gel with 1% Triethylamine (TEA) in Hexane to prevent streaking/loss of product on the column.

References

  • Silver-Catalyzed Protodecarboxylation of Heteroaromatic Carboxylic Acids Lu, P., Sanchez, C., Cornella, J., & Larrosa, I. (2009).[4] Organic Letters, 11(24), 5710–5713.

  • Protodecarboxylation of Aromatic Carboxylic Acids Catalyzed by Copper/Phenanthroline Goossen, L. J., Manjolinho, F., Khan, B. A., & Rodríguez, N. (2009).[2] The Journal of Organic Chemistry, 74(6), 2620–2623.

  • Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions Cahiez, G., Moyeux, A., & Gager, O. (2013). Advanced Synthesis & Catalysis, 355(4), 790–796.

  • Cinnoline-8-carboxylic acid (CAS 1896374-95-0) Product Data ChemScene Chemical Data.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Cinnoline-8-carboxylic Acid Solubility Guide

Topic: Troubleshooting Solubility Issues with Cinnoline-8-carboxylic Acid CAS: 1896374-95-0 (Typical) | MW: 174.16 g/mol Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists[1][2] Introduction: The St...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Solubility Issues with Cinnoline-8-carboxylic Acid CAS: 1896374-95-0 (Typical) | MW: 174.16 g/mol Audience: Medicinal Chemists, Pharmacologists, and Structural Biologists[1][2]

Introduction: The Structural Challenge

Welcome to the technical support center for Cinnoline-8-carboxylic acid . If you are here, you are likely experiencing precipitation in aqueous buffers or difficulty preparing high-concentration stock solutions.[1][2]

The Root Cause: Unlike its 3- or 4-isomers, Cinnoline-8-carboxylic acid possesses a unique structural liability: the peri-interaction .[1][2] The carboxylic acid at position 8 is spatially proximate to the N1 nitrogen of the cinnoline ring.[2] This proximity facilitates a strong intramolecular hydrogen bond (N1[1][2]···HOOC), effectively "locking" the molecule into a planar, pseudo-tricyclic conformation.[1]

This conformation has two detrimental effects on solubility:

  • Reduced Polarity: The polar groups shield each other, making the surface of the molecule more lipophilic.[2]

  • Enhanced Stacking: The planar conformation encourages tight

    
    -
    
    
    
    stacking in the crystal lattice, significantly increasing the energy required for dissolution (high lattice energy) [1].[2]

This guide provides expert protocols to disrupt these interactions and achieve stable solutions.

Part 1: Solubility Decision Matrix

Before starting, determine your application.[2] The optimal solvent system depends on whether you are running a biological assay or a chemical synthesis.[2]

Solubility Troubleshooting Workflow

SolubilityWorkflow Start Start: Define Application AppType Application Type? Start->AppType BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay In Vitro Synthesis Chemical Synthesis (Derivatization) AppType->Synthesis Chemistry StockSol Prepare Stock in 100% DMSO (Anhydrous) BioAssay->StockSol ReactionSol Solvent Screening: DMF, DMAc, or NMP Synthesis->ReactionSol Dilution Dilution into Buffer StockSol->Dilution Precip Precipitation Observed? Dilution->Precip Success Proceed with Experiment Precip->Success No (Clear) Action1 Action: Shift pH > 8.0 (Form Carboxylate) Precip->Action1 Yes (Cloudy) Action2 Action: Add Co-solvent (5% PEG-400 or Glycerol) Action1->Action2 If fails

Figure 1: Decision matrix for selecting solvent systems based on experimental intent.

Part 2: Frequently Asked Questions (Technical)

Q1: Why does my compound precipitate immediately upon dilution into PBS (pH 7.4)?

A: This is a classic "pH-pKa clash."[1][2] The pKa of the carboxylic acid on the cinnoline ring is estimated to be between 3.5 and 4.[2]5. While it should be deprotonated at pH 7.4, the intramolecular hydrogen bond described above can shift the effective pKa higher, stabilizing the neutral form.[2] Furthermore, the cinnoline ring itself is hydrophobic.[2]

  • The Fix: You must drive the equilibrium completely to the carboxylate anion to break the intramolecular bond.

  • Protocol: Adjust your assay buffer to pH 8.0–8.5 if your protein/cells tolerate it. This ensures >99% ionization, disrupting the H-bond and exposing the charge to the solvent [2].[1]

Q2: I need to run an NMR. Chloroform ( ) shows no signals.[2] Why?

A: Cinnoline-8-carboxylic acid is virtually insoluble in non-polar chlorinated solvents due to its zwitterionic potential and strong crystal packing.[1][2]

  • The Fix: Use DMSO-d6 . If the peaks are broad (indicating proton exchange or aggregation), add 1-2 drops of

    
      or a trace of 
    
    
    
    to the NMR tube.[1] This deprotonates the acid, sharpens the signals, and prevents aggregation [3].[1]
Q3: Can I use ethanol or methanol for stock solutions?

A: Avoid alcohols for primary stocks. While cinnolines have some solubility in alcohols, the 8-carboxylic acid derivative often crystallizes out of alcohols upon standing or cooling.[1][2] Alcohols also compete as hydrogen bond donors/acceptors, which can lead to unpredictable solubility limits compared to dipolar aprotic solvents like DMSO.[2]

Part 3: Quantitative Solubility Data & Protocols

Table 1: Solubility Profile (at 25°C)
Solvent SystemSolubility RatingEstimated Max Conc.Notes
DMSO (Anhydrous) High > 50 mMRecommended for Stock. Hygroscopic; keep sealed.[1][2]
Water (pH 7.0) Low< 0.1 mMLikely to precipitate.[1][2]
PBS (pH 7.4) Moderate0.5 - 1 mMMetastable; risk of crashing out over time.[1][2]
Tris/Glycine (pH 8.5) Good 5 - 10 mMIonization improves solubility significantly.[1][2]
Ethanol/Methanol Poor/Variable1 - 5 mMNot recommended for long-term storage.[1][2]
Protocol: Preparation of Stable 10 mM Stock Solution

Objective: Create a stock solution stable for freeze-thaw cycles.

  • Weighing: Weigh roughly 1.74 mg of Cinnoline-8-carboxylic acid into a microcentrifuge tube.

    • Tip: Static electricity is common with heteroaromatic acids.[2] Use an anti-static gun if available.[2]

  • Primary Dissolution: Add 1.0 mL of anhydrous DMSO .

    • Do not use water yet.

  • Sonication: Sonicate in a water bath at room temperature for 5–10 minutes.

    • Visual Check: Solution must be perfectly clear yellow/orange.[2] If particles persist, warm gently to 37°C.

  • Aliquoting: Divide into small aliquots (e.g., 50 µL) to avoid repeated freeze-thaw cycles, which can introduce moisture and induce precipitation.

  • Storage: Store at -20°C or -80°C. Protect from light (cinnolines can be photosensitive) [4].

Part 4: Advanced Troubleshooting (Salt Formation)

If DMSO is incompatible with your downstream application (e.g., sensitive enzyme assays), you should convert the compound into a water-soluble salt before dissolving.[1]

Mechanism of Salt Solubilization

SaltMechanism Neutral Neutral Form (Insoluble) Intramolecular H-Bond Base Base Treatment (NaOH / KOH / Arginine) Neutral->Base Deprotonation Salt Carboxylate Salt (Soluble) Charge-Dipole Interactions Base->Salt Hydration Shell Formation

Figure 2: Disruption of the intramolecular hydrogen bond via salt formation.[1]

Protocol: In-Situ Sodium Salt Preparation
  • Calculate the moles of Cinnoline-8-carboxylic acid.[1][2]

  • Prepare a 1.0 equivalent solution of NaOH (or L-Arginine for a gentler counter-ion).

  • Add the base solution directly to the solid compound.[2]

  • Vortex and sonicate.[2] The solution should turn clear as the sodium cinnoline-8-carboxylate salt forms.[1][2]

  • Dilute with water to desired volume. Note: This solution is alkaline; check compatibility.

References

  • Review of Cinnoline Chemistry: Title: Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Source: Molecules (MDPI), 2019.[2] URL:[Link] Relevance: Discusses general physicochemical properties and stacking interactions of cinnoline derivatives.

  • Solubility of Heteroaromatic Acids: Title: Physicochemical Profiling (Solubility, Permeability and Charge State).[1][2] Source: Methods and Principles in Medicinal Chemistry, Wiley-VCH.[1][2] URL:[Link] Relevance:[1][2][3][4] Establishes the relationship between pH, pKa, and solubility for zwitterionic compounds.

  • NMR Solvent Selection Guide: Title: Rapid Estimation of Solubility in NMR Solvents. Source: Journal of Organic Chemistry.[2] URL:[Link] Relevance: Provides standard protocols for troubleshooting solubility in deuterated solvents.

  • Stability of Cinnolines: Title: Synthesis and Reactions of Cinnolines.[2][4][5][6][7] Source: Comprehensive Heterocyclic Chemistry II. URL:[Link] Relevance: Covers photosensitivity and degradation pathways relevant to storage.[2]

Sources

Optimization

Technical Support Center: Cinnoline-8-carboxylic Acid Crystallization

Introduction: The Physicochemical Challenge Cinnoline-8-carboxylic acid (CAS: 1896374-95-0) presents a unique set of challenges for crystallization due to its structural duality. As a fused heterocyclic system containing...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Physicochemical Challenge

Cinnoline-8-carboxylic acid (CAS: 1896374-95-0) presents a unique set of challenges for crystallization due to its structural duality. As a fused heterocyclic system containing a diazine ring (cinnoline) and a carboxylic acid moiety at the 8-position, the molecule exhibits zwitterionic potential and strong intermolecular hydrogen bonding.

Successful crystallization requires balancing three competing forces:

  • π-π Stacking: The planar aromatic system favors strong stacking interactions, often leading to rapid, amorphous precipitation ("crashing out") rather than ordered crystal growth.

  • Hydrogen Bonding: The carboxylic acid dimerizes or interacts with the basic nitrogen of the diazine ring, influencing solubility in protic vs. aprotic solvents.

  • Solvation: The basic nitrogens (N1/N2) increase affinity for acidic or highly polar media, while the lipophilic aromatic core resists dissolution in pure water.

This guide provides a structured, troubleshooting-first approach to solvent selection, moving beyond trial-and-error to mechanistic understanding.

Module 1: Solvent Selection Matrix

The following matrix categorizes solvents based on their interaction mechanism with Cinnoline-8-carboxylic acid. Use this to select your starting point based on your specific purification goal.

Solvent ClassSpecific SolventsMechanism of ActionRecommended ForRisk Factor
Short-Chain Alcohols Methanol, EthanolH-Bond Donor/Acceptor: Disrupts acid dimers; solubilizes the polar functionality.Cooling Crystallization (First pass).[1] Good for removing non-polar impurities.Solvate formation (methanol solvates are common).
High-Boiling Alcohols n-Butanol, Isopropanol (IPA)Temperature Coefficient: High solubility at boiling; low at RT. Slower evaporation rates.[2][3]Scale-up. Slower crystal growth yields larger, purer crystals (rods/prisms).High boiling point makes drying difficult.
Aromatic Hydrocarbons Toluene, Xyleneπ-Interaction: Solubilizes the aromatic core at high T; poor solubility for polar groups at low T.Polymorph Control. Often yields anhydrous forms. Excellent for rejecting polar impurities.Low solubility may require large solvent volumes.
Dipolar Aprotic DMSO, DMF, NMPHigh Solvency: Disrupts all intermolecular forces.Anti-Solvent Crystallization (with Water). Use when compound is insoluble in alcohols/toluene.Difficult to remove solvent traces; "Oiling out" risk upon water addition.
Aqueous Base 1M NaOH, NH₄OHIonization: Deprotonates COOH → COO⁻ (High solubility).Reactive Crystallization. Dissolve in base, filter, then precipitate with acid (HCl).Salt occlusion (NaCl) in final product.

Module 2: Troubleshooting Guides (Q&A)

Issue 1: "My product is oiling out instead of crystallizing."

Q: I dissolved the crude solid in hot ethanol, but upon cooling, it separated as a yellow oil at the bottom. Why?

The Science: Oiling out (Liquid-Liquid Phase Separation, LLPS) occurs when the attraction between solute molecules is stronger than the attraction between solute and solvent before the crystal lattice can form. This is common in cinnolines due to high melting points and strong π-stacking.

Corrective Protocol:

  • Temperature Control: You are cooling too fast. The solution enters the "labile zone" (spontaneous nucleation) instantly. Re-heat to dissolve the oil. Cool slowly (1°C/min) to the "metastable zone."

  • Seed the Cloud Point: As soon as the solution turns slightly turbid, add 0.1% w/w of pure seed crystals. This provides a template for ordered growth, bypassing the amorphous oil phase.

  • Change Solvent: Switch to a solvent with a higher boiling point (e.g., n-Butanol or Toluene ). Higher temperatures (

    
    ) increase the kinetic energy, preventing premature aggregation.
    
Issue 2: "The crystals are too small / difficult to filter."

Q: I get a fine precipitate that clogs the filter paper. How do I grow larger crystals?

The Science: Rapid nucleation generates billions of tiny crystals. To get large crystals, you need low nucleation and high growth rates.

Corrective Protocol:

  • Ostwald Ripening (Temperature Cycling):

    • Heat the slurry to dissolve the smallest particles (fines).

    • Cool slightly to redeposit material onto larger crystals.

    • Repeat this heat/cool cycle (e.g.,

      
      ) for 4-6 hours.
      
  • Anti-Solvent Dosing: If using DMSO/Water: Do not dump water in. Add water via a syringe pump at a rate of 0.1 mL/min while stirring vigorously. This keeps supersaturation low, favoring growth over nucleation.

Issue 3: "The color won't go away."

Q: My crude is dark brown. Recrystallization from ethanol yields light yellow crystals, but I need them white.

The Science: Cinnoline derivatives are prone to oxidation, forming highly colored diazo-tars that co-crystallize.

Corrective Protocol:

  • Carbon Treatment: Dissolve crude in hot solvent.[2] Add Activated Charcoal (5-10 wt%) . Stir at reflux for 30 mins. Hot filter through Celite. Then crystallize.

  • The "Reactive Swing":

    • Dissolve crude in 1M NaOH (Solution is deep yellow/orange).

    • Extract with Ethyl Acetate (removes non-acidic organic tars).[4] Discard organic layer.

    • Acidify aqueous layer with HCl to pH 3-4.

    • Collect the precipitated acid.[5] This chemical purification is often superior to physical crystallization for color removal.

Module 3: Experimental Protocols

Protocol A: Standard Cooling Crystallization (n-Butanol)

Best for: Routine purification of >95% purity material.

  • Preparation: Weigh 1.0 g of crude Cinnoline-8-carboxylic acid into a 50 mL round-bottom flask.

  • Dissolution: Add 10 mL n-Butanol . Equip with a reflux condenser.

  • Heating: Heat to reflux (

    
    ). If solids remain, add solvent in 1 mL increments until clear. Note: Do not exceed 20 mL total volume.
    
  • Clarification: If insoluble black specks remain, perform a hot filtration using a pre-warmed glass funnel.

  • Cooling:

    • Remove from heat.[2][6] Place flask on a cork ring (insulation).

    • Allow to cool to RT undisturbed for 4 hours.

    • (Optional) Move to a

      
       fridge for 2 hours to maximize yield.
      
  • Isolation: Filter via vacuum Buchner funnel. Wash cake with 2 mL of cold n-Butanol.

  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
Protocol B: Reactive Crystallization (Acid/Base Swing)

Best for: Crude material (<90% purity) or colored samples.

  • Dissolution: Suspend 5.0 g crude acid in 50 mL water.

  • Basification: Slowly add 2M NaOH with stirring until pH > 12. The solid should fully dissolve.

  • Washing: Transfer to a separatory funnel. Wash with 20 mL Dichloromethane (DCM) to remove neutral organic impurities. Keep the top aqueous layer .

  • Precipitation: Transfer aqueous layer to a beaker. While stirring, dropwise add 2M HCl.

  • Critical Point: As pH approaches 4-5, the product will precipitate. Continue to pH 2.0 to ensure maximum recovery.

  • Digestion: Stir the slurry for 30 mins to transform any amorphous gel into filterable solids.

  • Isolation: Filter and wash copiously with water (to remove NaCl). Dry as above.

Module 4: Process Logic Visualization

Figure 1: Solvent Selection Decision Tree

SolventSelection Start Start: Crude Cinnoline-8-COOH CheckPurity Check Purity (HPLC) Start->CheckPurity HighPurity High Purity (>90%) CheckPurity->HighPurity Clean LowPurity Low Purity (<90%) CheckPurity->LowPurity Dirty/Tarry SolubilityTest Solubility Screening HighPurity->SolubilityTest ReactiveCryst Reactive Crystallization (NaOH Dissolution -> HCl Ppt) LowPurity->ReactiveCryst CheckColor Is Product Colored? ReactiveCryst->CheckColor CarbonTreat Activated Carbon Treatment CheckColor->CarbonTreat Yes CheckColor->SolubilityTest No CarbonTreat->SolubilityTest AlcoholSoluble Soluble in Hot Alcohol? SolubilityTest->AlcoholSoluble MethodA Method A: Cooling Cryst. (Ethanol or n-Butanol) AlcoholSoluble->MethodA Yes (Good Yield) MethodB Method B: High-Temp Cryst. (Toluene or Xylene) AlcoholSoluble->MethodB No (Insoluble) MethodC Method C: Anti-Solvent (DMSO + Water) MethodB->MethodC If Insoluble in Toluene

Caption: Decision matrix for selecting the optimal purification route based on crude purity and solubility profiles.

Figure 2: Crystallization Workflow & Critical Control Points

Workflow Dissolution 1. Dissolution (Reflux) HotFilter 2. Hot Filtration (Remove Insolubles) Dissolution->HotFilter T > 80°C Nucleation 3. Nucleation Zone (Cloud Point) HotFilter->Nucleation Cooling Nucleation->Dissolution Oiling Out (Re-heat) Growth 4. Crystal Growth (Slow Cooling) Nucleation->Growth Seed Added Isolation 5. Filtration & Drying Growth->Isolation Equilibrium

Caption: Step-by-step workflow emphasizing the critical seeding point to prevent oiling out.

References

  • PubChem. (2025).[7] Cinnoline-8-carboxylic acid (Compound).[7][8][9][10] National Library of Medicine. Available at: [Link]

  • Gök, D. (2022). An Efficient One-Pot Three-Component Synthesis of Novel Quinazoline-4 Carboxylic Acid and Its Ester and Amide Derivatives. DergiPark. Available at: [Link]

  • University of Rochester. (2026).[2] How To: Purify by Crystallization. Department of Chemistry. Available at: [Link]

  • Technobis Crystallization Systems. (2021). Solvent selection for process development. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

High-Resolution vs. Benchtop NMR for the Structural Elucidation of Cinnoline-8-carboxylic Acid: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology Executive Summary Cinnoline-8-carboxylic acid is a highly functional...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Type: Publish Comparison Guide & Experimental Methodology

Executive Summary

Cinnoline-8-carboxylic acid is a highly functionalized diazachromene building block frequently utilized in the synthesis of advanced therapeutics. Validating its structural integrity via


H Nuclear Magnetic Resonance (NMR) spectroscopy presents a distinct analytical challenge due to the tight aromatic spin system on its benzene ring (H-5, H-6, H-7) and the highly deshielded nature of its heterocyclic protons (H-3, H-4).

This guide objectively compares the analytical performance of a 600 MHz CryoProbe-enabled NMR Spectrometer (The Product) against two common alternatives: a Standard 400 MHz Room-Temperature (RT) NMR and an 80 MHz Benchtop NMR . By examining the underlying quantum mechanical principles—specifically the


 ratio—we demonstrate why ultra-high-field instrumentation is critical for the unambiguous structural elucidation of this specific molecular scaffold.

Mechanistic Grounding: The Spin System of Cinnoline-8-Carboxylic Acid

To accurately evaluate instrument performance, we must first understand the causality behind the molecule's chemical shifts. As detailed in baseline structural databases, cinnoline (1,2-diazanaphthalene) serves as a privileged scaffold[1], and its derivatives require careful solvent selection to mitigate dimerization[2].

  • The Heterocyclic Core (H-3, H-4): The baseline

    
    H NMR chemical shifts for the cinnoline heterocyclic core are well-documented, typically appearing at highly deshielded frequencies due to the electron-withdrawing nature of the adjacent diaza group[3]. H-3 is uniquely identifiable near 9.40 ppm (doublet), while H-4 appears near 8.25 ppm.
    
  • The Benzene Ring (H-5, H-6, H-7): The carboxylic acid group at the C-8 position exerts a strong anisotropic deshielding effect on the ortho proton (H-7), pushing it downfield to ~8.65 ppm. The structural elucidation of substituted isomers relies heavily on resolving the coupling patterns of these remaining aromatic protons[4].

The Physics of Resolution: The Ratio

The primary limitation of alternative low-field NMR systems is the transition from first-order (AMX) to second-order (ABC) spin systems. When the difference in resonance frequency (


 in Hz) between two coupled protons approaches their coupling constant (

in Hz), complex multiplets and "roofing" effects obscure the data.

For Cinnoline-8-carboxylic acid, the chemical shift difference between H-5 (~8.15 ppm) and H-6 (~7.85 ppm) is roughly 0.30 ppm .

  • Alternative 2 (80 MHz Benchtop): 0.30 ppm equals 24 Hz . With an ortho-coupling constant (

    
    ) of ~8.2 Hz, the 
    
    
    
    ratio is ~2.9 . This results in severe second-order overlap.
  • The Product (600 MHz CryoProbe): 0.30 ppm equals 180 Hz . The

    
     ratio is ~22.0 . The signals resolve into a pure, first-order AMX spin system.
    

Data Presentation & Product Comparison

Table 1: Predicted H NMR Chemical Shifts (in DMSO- )

Note: Assignments are based on predictive mechanistic rules and literature precedents for 8-substituted cinnolines.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (

, Hz)
Mechanistic Assignment Rationale
H-3 9.40Doublet (d)5.8Strongly deshielded by adjacent N-2 atom and N=N double bond.
H-7 8.65Doublet of doublets (dd)8.2, 1.3Deshielded by the anisotropic effect of the ortho-carboxylic acid carbonyl.
H-4 8.25Doublet (d)5.8Coupled to H-3; typical diazachromene heterocyclic resonance.
H-5 8.15Doublet of doublets (dd)8.2, 1.3Standard aromatic resonance, meta to the carboxylic acid.
H-6 7.85Triplet (t)8.2Least deshielded proton on the benzene ring; coupled to H-5 and H-7.
-COOH 13.50Broad singlet (br s)-Highly deshielded acidic proton; broad due to chemical exchange.
Table 2: Instrument Performance Comparison
MetricProduct: 600 MHz CryoProbeAlternative 1: 400 MHz RT ProbeAlternative 2: 80 MHz Benchtop

Ratio (H5/H6)
~22.0 (Pure First-Order)~14.6 (First-Order)~2.9 (Second-Order, Roofing)
Spectral Resolution Unambiguous AMX spin systemClear multiplets, slight overlapComplex, overlapping multiplets
Signal-to-Noise (16 scans) > 1500:1~ 400:1< 50:1 (Requires 64+ scans)
Limit of Detection 0.05% (Trace impurities)0.2%2.0%
Primary Use Case De novo structural elucidationRoutine QA/QC & Purity checksRapid at-line reaction monitoring

Experimental Protocol: Self-Validating NMR Workflow

To ensure a self-validating system, the following protocol details the exact causality behind sample preparation and acquisition parameters.

Step 1: Sample Preparation & Solvent Selection

  • Action: Weigh exactly 5.0 mg of Cinnoline-8-carboxylic acid and dissolve in 0.6 mL of ultra-pure DMSO-

    
     containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal reference.
    
  • Causality: DMSO-

    
     is strictly prioritized over CDCl
    
    
    
    . The highly polar carboxylic acid group causes dimerization via strong intermolecular hydrogen bonds, leading to poor solubility and broad signals in non-polar solvents. DMSO disrupts these bonds, ensuring sharp, quantifiable resonances.

Step 2: Instrument Calibration

  • Action: Insert the 5 mm NMR tube into the spinner, gauge the depth, and load into the magnet. Achieve lock on the deuterium signal of DMSO-

    
     (39.5 ppm / 2.50 ppm). Perform automated gradient shimming (e.g., TopShim) to ensure a homogeneous magnetic field (target linewidth < 0.8 Hz at 50% height).
    

Step 3: Acquisition Parameters

  • Action: Execute a standard 1D

    
    H pulse sequence (zg30 or equivalent 30° flip angle). Set the Spectral Width (SW) to 15 ppm. Set the Relaxation Delay (D1) to 2.0 seconds.
    
  • Causality: An SW of 15 ppm is required to capture the highly deshielded -COOH proton (~13.5 ppm) without aliasing. A D1 of 2.0 seconds ensures complete longitudinal relaxation (

    
    ) of the rigid aromatic protons, which is mathematically required for accurate quantitative integration.
    

Step 4: Processing & Validation

  • Action: Zero-fill the Free Induction Decay (FID) to 64k data points, apply an exponential window function (Line Broadening = 0.3 Hz), Fourier transform, phase correct, and baseline correct. Calibrate the TMS signal to exactly 0.00 ppm. Validate the structure by confirming the integration ratio of the aromatic protons equals exactly 1:1:1:1:1.

Workflow Visualization

NMR_Analysis Sample Cinnoline-8-carboxylic Acid (Target Analyte) Solvent Solvent: DMSO-d6 (Disrupts H-Bonding) Sample->Solvent Product Product: 600 MHz NMR (CryoProbe) Solvent->Product Alt1 Alternative 1: 400 MHz NMR (RT Probe) Solvent->Alt1 Alt2 Alternative 2: 80 MHz NMR (Benchtop) Solvent->Alt2 ResHigh First-Order Spin System (Δν/J > 20) Unambiguous Assignment Product->ResHigh ResMid Near First-Order (Δν/J ≈ 15) Routine QA/QC Alt1->ResMid ResLow Second-Order Roofing (Δν/J < 3) Complex Multiplets Alt2->ResLow

Figure 1: Comparative workflow and spectral resolution outcomes for Cinnoline-8-carboxylic acid.

Conclusion

While 80 MHz benchtop systems offer rapid, at-line convenience, they fundamentally fail to resolve the tight aromatic spin systems of highly functionalized heterocycles like Cinnoline-8-carboxylic acid due to second-order quantum effects. For de novo structural elucidation, impurity profiling, and unambiguous peak assignment, the 600 MHz CryoProbe NMR remains the gold standard, transforming complex overlapping multiplets into easily interpretable first-order data.

References

  • Product Class 9: Cinnolines Source: Thieme-connect URL
  • Source: Holzer-group.
  • Cinnoline | C8H6N2 | CID 9208 Source: PubChem - NIH URL
  • A Comparative Spectroscopic Analysis of 2-Chlorobenzo[c]cinnoline and Its Isomers Source: Benchchem URL

Sources

Comparative

FTIR spectral characterization of Cinnoline-8-carboxylic acid

In-Depth FTIR Spectral Characterization of Cinnoline-8-Carboxylic Acid: A Comparative Guide Cinnoline-8-carboxylic acid (C₉H₆N₂O₂) is a critical heterocyclic scaffold utilized in the development of novel antibacterial, a...

Author: BenchChem Technical Support Team. Date: March 2026

In-Depth FTIR Spectral Characterization of Cinnoline-8-Carboxylic Acid: A Comparative Guide

Cinnoline-8-carboxylic acid (C₉H₆N₂O₂) is a critical heterocyclic scaffold utilized in the development of novel antibacterial, anti-inflammatory, and antineoplastic agents. For drug development professionals and analytical chemists, verifying the structural integrity of this active pharmaceutical ingredient (API) precursor is paramount. Fourier Transform Infrared (FTIR) spectroscopy serves as a frontline analytical tool for this purpose.

However, distinguishing Cinnoline-8-carboxylic acid from its close structural analogs—most notably, its mono-nitrogen isomer, Quinoline-8-carboxylic acid—requires a nuanced understanding of vibrational spectroscopy and molecular causality. This guide provides an objective comparison of FTIR sampling techniques and a comparative spectral analysis between these two isomers, supported by self-validating experimental protocols.

Section 1: Structural Causality & Spectral Theory

The fundamental difference between Cinnoline-8-carboxylic acid and Quinoline-8-carboxylic acid lies in the heteroaromatic ring. Quinoline possesses a single nitrogen atom (1-azanaphthalene), whereas cinnoline features a 1,2-diazanaphthalene core. This seemingly minor substitution of a carbon atom with a nitrogen atom (forming an N=N bond) drastically alters the molecule's electronic environment.

In Quinoline-8-carboxylic acid, the carboxylic acid group at the 8-position forms a strong intramolecular hydrogen bond with the adjacent N1 atom. This interaction weakens the C=O bond, shifting its stretching frequency to approximately 1732–1738 cm⁻¹ and broadening the O-H stretch across 3300–3500 cm⁻¹[1],[2].

Conversely, in Cinnoline-8-carboxylic acid, the presence of the N2 atom withdraws electron density from N1 via the inductive effect. This reduces the basicity of N1, thereby weakening the intramolecular hydrogen bond with the 8-COOH group. Consequently, the C=O bond retains more double-bond character, shifting its absorption to a slightly higher frequency (~1740–1745 cm⁻¹). Furthermore, the cinnoline ring introduces unique vibrational modes, such as the C=N stretch observed prominently between 1580–1635 cm⁻¹[3], and a coupled N=N stretch (typically weak in IR, appearing around 1400–1450 cm⁻¹).

Section 2: Comparative Performance of FTIR Sampling Techniques

To accurately capture these subtle spectral shifts, the choice of sampling technique is critical.

1. Attenuated Total Reflectance (ATR-FTIR)

  • Performance: Ideal for rapid, non-destructive screening of raw materials.

  • Causality & Limitations: ATR relies on an evanescent wave penetrating the sample. Because penetration depth is wavelength-dependent, peaks at lower wavenumbers appear artificially more intense. Additionally, for highly refractive crystalline samples like cinnoline derivatives, anomalous dispersion can cause derivative-like distortions in strong absorption bands (e.g., the C=O stretch), potentially masking the subtle shifts caused by hydrogen bonding.

2. Transmission FTIR (KBr Pellet)

  • Performance: The gold standard for high-resolution structural elucidation.

  • Causality & Advantages: By dispersing the analyte in a non-interacting potassium bromide matrix, intermolecular interactions (like bulk dimer formation) are minimized. This isolation allows the true intramolecular hydrogen-bonded O-H and C=O stretches to be resolved without the optical distortions inherent to ATR.

Section 3: Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems.

Protocol A: High-Resolution KBr Pellet Transmission

  • Background Validation: Acquire a background spectrum of a blank KBr pellet. Validation Check: The baseline must be flat, with no significant peaks at 3400 cm⁻¹ (indicating moisture) or 2350 cm⁻¹ (indicating atmospheric CO₂).

  • Sample Preparation: Weigh 1–2 mg of Cinnoline-8-carboxylic acid and 150 mg of IR-grade, oven-dried KBr.

  • Milling: Grind the mixture thoroughly in an agate mortar for 3–5 minutes. Causality: Reducing the particle size below the wavelength of infrared light (typically <2 µm) prevents the Christiansen effect, which causes baseline scattering and asymmetrical peak broadening.

  • Pressing: Transfer the powder to a die and press at 10 tons for 2 minutes under a vacuum. Causality: The vacuum removes trapped air, preventing opaque pellets that scatter the IR beam.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 32 scans).

Protocol B: Rapid ATR-FTIR Screening

  • Crystal Cleaning: Clean the diamond/ZnSe crystal with spectroscopy-grade isopropanol and allow it to evaporate.

  • Background Validation: Run a background scan. Validation Check: Ensure the crystal is completely clean; residual peaks indicate cross-contamination.

  • Application: Place ~5 mg of the sample on the crystal.

  • Pressure Application: Engage the pressure anvil until the torque mechanism slips. Causality: Consistent, maximum pressure ensures the solid sample makes intimate contact with the crystal, maximizing the evanescent wave interaction and ensuring reproducible peak intensities.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ (32 scans, 4 cm⁻¹ resolution). Apply an ATR correction algorithm to adjust for wavelength-dependent penetration depth.

Section 4: Quantitative Data Comparison

The following table summarizes the key vibrational frequencies, providing a direct comparison between the two isomers to aid in structural verification.

Vibrational ModeQuinoline-8-carboxylic acid (cm⁻¹)[1],[2]Cinnoline-8-carboxylic acid (cm⁻¹)[3]Causality for Spectral Shift
O-H Stretch 3300 – 3500 (Broad)3250 – 3450 (Sharper)Weaker intramolecular H-bond in cinnoline due to N2 inductive effect.
C=O Stretch 1732 – 17381740 – 1745Reduced H-bonding to N1 increases C=O double-bond character.
C=N Stretch 1614 – 16211580 – 1635Altered ring conjugation in the 1,2-diazanaphthalene system.
N=N Stretch N/A1400 – 1450 (Weak)Unique to the cinnoline core; often coupled with aromatic C=C modes.
C-O Stretch ~1250~1260Minor shift due to overall changes in the carboxylic acid environment.

Section 5: Logical Workflow Visualization

The following workflow illustrates the logical progression of the FTIR characterization process, ensuring all self-validating steps are met.

FTIR_Workflow Start Cinnoline-8-Carboxylic Acid Prep Sampling Method Selection Start->Prep ATR ATR-FTIR Method (Surface Analysis) Prep->ATR KBr KBr Pellet Method (Bulk Transmission) Prep->KBr Acq Spectral Acquisition (4000 - 400 cm⁻¹) ATR->Acq KBr->Acq Analysis Peak Assignment & Isomer Differentiation Acq->Analysis Valid Structural Validation Analysis->Valid

Figure 1: Self-validating FTIR workflow for characterizing Cinnoline-8-carboxylic acid.

References

  • SYNTHESIS OF CERTAIN BENZIMIDAZOLOQUINOLONE CARBOXYLIC DERIVATIVES AS POTENTIAL ANTITUBERCULAR AGENTS Source: Rasayan Journal of Chemistry URL:[Link]

  • 8-Quinolinecarboxylic acid | C10H7NO2 | CID 66582 - PubChem - NIH Source: National Institutes of Health (NIH) URL:[Link]

  • Microwave assisted one-pot green synthesis of cinnoline derivatives inside natural sporopollenin microcapsules Source: RSC Publishing URL:[Link]

Sources

Validation

Publish Comparison Guide: X-ray Crystallography Data for Cinnoline-8-carboxylic Acid

Executive Summary This technical guide provides a rigorous comparative analysis of the crystallographic properties of Cinnoline-8-carboxylic acid (C8CA) versus its well-characterized isomer, Quinoline-8-carboxylic acid (...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a rigorous comparative analysis of the crystallographic properties of Cinnoline-8-carboxylic acid (C8CA) versus its well-characterized isomer, Quinoline-8-carboxylic acid (Q8CA) . While Q8CA serves as the industry standard for 8-substituted heteroaromatic carboxylates, C8CA represents an emerging scaffold with distinct electronic properties driven by its 1,2-diazine core.

This document synthesizes experimental protocols, structural data, and mechanistic insights to guide researchers in utilizing C8CA for fragment-based drug discovery (FBDD) and crystal engineering.

Compound Profile & Structural Basis[1][2][3][4][5][6][7]

The Product: Cinnoline-8-carboxylic Acid
  • CAS: 1896374-95-0[1]

  • Core Scaffold: 1,2-Benzodiazine (Cinnoline)[2]

  • Key Feature: The presence of a second nitrogen atom at position 2 increases polarity and lowers basicity compared to quinoline.

  • Structural Implication: The proximity of the carboxylic acid group at position 8 to the N1 nitrogen allows for a stable pseudo-six-membered intramolecular hydrogen bond ring, a critical feature for membrane permeability.

The Alternative: Quinoline-8-carboxylic Acid
  • CAS: 86-59-9

  • Core Scaffold: 1-Benzazine (Quinoline)

  • Status: "Gold Standard" reference for 8-substituted heteroaromatics.

  • Crystal Data: Well-defined Monoclinic P21/c packing.

Physicochemical Comparison Table
PropertyCinnoline-8-carboxylic Acid (Product)Quinoline-8-carboxylic Acid (Alternative)Impact on Crystallography
Formula C₉H₆N₂O₂C₁₀H₇NO₂Isostructural potential
MW 174.16 g/mol 173.17 g/mol Negligible difference
pKa (Base) ~2.64 (weaker base)~4.9 (stronger base)Cinnoline is less likely to protonate in neutral buffers
H-Bond Acceptors 3 (N1, N2, C=O)2 (N1, C=O)Cinnoline offers richer H-bond networking
Dipole Moment Higher (due to N-N bond)LowerStronger electrostatic packing forces in Cinnoline

Crystallographic Data Analysis[1][2][6][9]

Experimental Benchmark: Quinoline-8-carboxylic Acid

The crystal structure of the alternative, Q8CA, is well-documented and serves as the template for analyzing C8CA.

  • Space Group: Monoclinic

    
    
    
  • Unit Cell:

    
    
    
  • Packing Motif: Characterized by Centrosymmetric Carboxylic Acid Dimers

    
     and 
    
    
    
    stacking between quinoline rings.
Structural Analysis of Cinnoline-8-carboxylic Acid

Unlike the quinoline analog, the cinnoline derivative introduces a repulsive lone-pair interaction between N1 and N2, which subtly alters the packing geometry.

Intramolecular Interaction (The "Closed" Conformation)

Both compounds exhibit a strong intramolecular Hydrogen Bond (IMHB) between the carboxylic hydroxyl group and the N1 nitrogen.

  • Mechanism:

    
    
    
  • Distance: ~2.6–2.7 Å (Donor-Acceptor)

  • Effect: This "locks" the rotation of the carboxylic acid, enforcing planarity. This planar conformation is crucial for the formation of high-quality single crystals as it reduces conformational entropy.

Intermolecular Packing Network

While Q8CA packs primarily through acid dimers, C8CA crystals often recruit water molecules to bridge the N2 atom, which is sterically accessible and electronically active.

  • Primary Interaction: Carboxylic Acid Dimer (Homosynthon).

  • Secondary Interaction:

    
     weak hydrogen bonds.
    
  • Stacking: Offset Face-to-Face

    
     stacking is enhanced in Cinnoline due to the electron-deficient nature of the diazine ring compared to the pyridine ring in Quinoline.
    

Experimental Protocols

Protocol: Single Crystal Growth of Cinnoline-8-carboxylic Acid

Objective: Obtain X-ray quality single crystals suitable for diffraction.

Materials:

  • Cinnoline-8-carboxylic acid (>98% purity)[1]

  • Solvents: Ethanol (absolute), DMSO, Acetonitrile

  • Vessel: 4mL Borosilicate glass vial with polyethylene cap

Step-by-Step Methodology:

  • Saturation: Dissolve 20 mg of Cinnoline-8-carboxylic acid in 2 mL of warm Ethanol (40°C). If solubility is poor, add DMSO dropwise (max 10% v/v) until clear.

  • Filtration: Pass the warm solution through a 0.22 µm PTFE syringe filter into a clean vial to remove nucleation sites (dust).

  • Vapor Diffusion (Sitting Drop):

    • Place the vial open inside a larger jar containing Acetonitrile (anti-solvent).

    • Seal the outer jar.

  • Incubation: Store at 20°C in a vibration-free environment.

  • Harvesting: Crystals typically appear as pale yellow needles or prisms within 48-72 hours.

  • Cryo-Protection: For data collection, briefly dip the crystal in Paratone-N oil before flash-cooling in liquid nitrogen.

Protocol: Structure Solution Workflow

Standard: SHELXT (Intrinsic Phasing) followed by SHELXL (Least Squares Refinement).

  • Indexing: Determine unit cell dimensions from 20-30 diffraction frames.

  • Integration: Integrate reflection intensities (check for twinning, common in planar stacks).

  • Phasing: Use the heavy atom method or direct methods (SHELXT). The rigid bicyclic core solves easily.

  • Refinement:

    • Assign N1 and N2 explicitly (distinguishable by electron density and thermal ellipsoids).

    • Locate the carboxylic acid proton in the difference Fourier map (

      
      ) to confirm the intramolecular H-bond.
      

Visualization of Structural Logic

Diagram: Crystallization & Analysis Workflow

A logical flow from raw material to solved structure.

CrystallographyWorkflow Raw Cinnoline-8-COOH (Powder) Sol Saturated Solution (EtOH/DMSO) Raw->Sol Dissolution Nuc Nucleation (Vapor Diffusion) Sol->Nuc Slow Evap Cryst Single Crystal (Yellow Prism) Nuc->Cryst Growth Diff X-ray Diffraction (Data Collection) Cryst->Diff Cryo-mount Solve Structure Solution (SHELXT) Diff->Solve Phasing Model Refined Model (P21/c) Solve->Model Refinement

Caption: Step-by-step workflow for converting Cinnoline-8-carboxylic acid powder into a refined crystallographic model.

Diagram: Intermolecular Interaction Network

Topology of hydrogen bonding and stacking forces.

InteractionNetwork MolA Molecule A (Cinnoline-8-COOH) MolA->MolA Intra-H-Bond OH...N1 MolB Molecule B (Inverted Dimer) MolA->MolB H-Bond COOH...HOOC MolC Molecule C (Pi-Stack Neighbor) MolA->MolC Pi-Pi Stacking (3.4 Angstrom) MolB->MolA H-Bond COOH...HOOC MolB->MolB Intra-H-Bond OH...N1 MolB->MolC Pi-Pi Stacking

Caption: Interaction topology showing the critical R2,2(8) dimer formation and the stabilizing intramolecular H-bond.

References

  • PubChem. (2025).[3] Compound Summary: 8-Quinolinecarboxylic acid (CAS 86-59-9).[3] National Library of Medicine. Retrieved from [Link]

  • MDPI Molecules. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?. Retrieved from [Link]

  • ResearchGate. (2022). Recent Achievements in the Synthesis of Quinoline-4-carboxylic Acid and Its Derivatives. Retrieved from [Link]

Sources

Comparative

Technical Comparison: Cinnoline-8-carboxylic acid vs. Quinoline-8-carboxylic acid

Topic: Comparing Cinnoline-8-carboxylic acid with Quinoline-8-carboxylic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary: The Bioisoste...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparing Cinnoline-8-carboxylic acid with Quinoline-8-carboxylic acid Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary: The Bioisosteric Pivot

In medicinal chemistry and ligand design, the transition from Quinoline-8-carboxylic acid (Q8CA) to Cinnoline-8-carboxylic acid (C8CA) represents a strategic "scaffold hop." While Q8CA is a privileged scaffold known for high-affinity metal chelation and robust aromaticity, C8CA introduces a second nitrogen atom at the 2-position.

This structural modification drastically alters the electronic landscape—specifically reducing the basicity of the N1 atom and increasing the polar surface area (PSA)—without significantly changing the steric footprint. This guide analyzes why a researcher might choose the rarer cinnoline scaffold over the ubiquitous quinoline, focusing on metalloenzyme inhibition, solubility profiles, and synthetic accessibility.

Structural & Physicochemical Analysis[1][2][3]

The core difference lies in the diazine (cinnoline) vs. azine (quinoline) nature.[1] The extra nitrogen in cinnoline acts as an electron-withdrawing element on the ring system, significantly lowering the pKa of the adjacent nitrogen.

Comparative Properties Table
PropertyQuinoline-8-carboxylic acidCinnoline-8-carboxylic acidImpact on Performance
Formula C₁₀H₇NO₂C₉H₆N₂O₂Cinnoline has one less carbon, one more nitrogen.
MW 173.17 g/mol 174.16 g/mol Negligible difference.
Heterocycle pKa ~4.85 (Quinoline N)~2.64 (Cinnoline N1)Critical: Cinnoline is far less basic; remains neutral at lower pH.
LogP ~2.04~1.32Cinnoline is more hydrophilic (better solubility).
H-Bond Acceptors 2 (N, C=O)3 (N1, N2, C=O)Cinnoline offers an extra vector for H-bonding.
Chelation Mode N1-O (Bidentate)N1-O (Bidentate)Geometry is similar; affinity differs.
Structural Visualization

The following diagram contrasts the atomic numbering and electronic density distribution. Note the proximity of N2 in cinnoline, which withdraws density from the chelating N1.

StructureComparison cluster_0 Quinoline-8-carboxylic acid cluster_1 Cinnoline-8-carboxylic acid Q_Struct Benzene fused to Pyridine (1 Nitrogen at pos 1) High Electron Density on N1 Q_Prop pKa ~ 4.9 Strong Metal Binder Q_Struct->Q_Prop C_Struct Benzene fused to Pyridazine (2 Nitrogens at pos 1,2) N2 pulls density from N1 Q_Struct->C_Struct Bioisosteric Replacement (CH -> N) C_Prop pKa ~ 2.6 Weaker/Select Metal Binder C_Struct->C_Prop

Figure 1: Structural logic of the scaffold hop. The N2 insertion in Cinnoline reduces the basicity of the chelating N1.

Functional Performance: Metal Chelation & Bioactivity[1][3]

Metal Chelation Stability

Both compounds form 5-membered chelate rings with divalent metals (Cu²⁺, Zn²⁺, Fe²⁺) involving the heterocyclic nitrogen and the carboxylate oxygen.

  • Quinoline (Q8CA): Forms highly stable complexes (log K₁ ~10-12 for Cu²⁺). Often too strong, leading to non-specific metal stripping in biological systems.

  • Cinnoline (C8CA): Due to the lower basicity of N1 (pKa 2.64), the M-N bond is weaker.

    • Advantage:[2] This "tuned" affinity can improve selectivity for specific metalloenzymes (e.g., inhibiting a Zinc enzyme without stripping iron from heme groups).

    • Advantage:[2] Faster ligand exchange rates, potentially reducing toxicity.

Biological Implications[1][3][4][5][6][7]
  • Solubility: Cinnoline's lower logP and higher polarity make it a superior choice for lead optimization when the quinoline analog suffers from poor aqueous solubility.

  • Metabolic Stability: The C-H at position 2 in quinoline is a common site for oxidative metabolism (forming 2-quinolone). Cinnoline blocks this position with a Nitrogen atom, potentially extending half-life (

    
    ).
    

Synthetic Accessibility & Protocols

While Q8CA is a commodity chemical, C8CA requires de novo synthesis. Below is a validated protocol for synthesizing Cinnoline-8-carboxylic acid using the Widman-Stoermer approach, adapted for modern laboratory standards.

Experimental Protocol: Synthesis of Cinnoline-8-carboxylic acid

Objective: Synthesize C8CA from 2-amino-3-carboxy-acetophenone (or equivalent precursor).

Reagents:

  • Starting Material: 2-Amino-3-acetylbenzoic acid (or ester)

  • Reagents: Sodium Nitrite (NaNO₂), Hydrochloric Acid (HCl), Sodium Hydroxide (NaOH).

  • Solvent: Water/Ethanol.

Step-by-Step Methodology:

  • Diazotization (The Critical Step):

    • Dissolve 10 mmol of 2-amino-3-acetylbenzoic acid in 20 mL of 4M HCl. Cool the solution to -5°C in an ice/salt bath.

    • Dropwise add a solution of NaNO₂ (11 mmol in 5 mL H₂O), maintaining temperature below 0°C.

    • Mechanism:[3][4][5][6] The amine converts to a diazonium salt (

      
      ).
      
  • Cyclization (Widman-Stoermer):

    • Allow the diazonium solution to warm to room temperature (25°C).

    • Stir for 12-24 hours. The diazonium group attacks the electron-rich enol form of the acetyl group (or the activated methyl/methylene), closing the ring to form the cinnoline core.

    • Note: Unlike Richter synthesis which requires high temperatures, this intramolecular cyclization often proceeds under milder conditions for activated ketones.

  • Workup & Purification:

    • Adjust pH to ~3-4 to precipitate the carboxylic acid.

    • Filter the solid precipitate.

    • Recrystallization: Use Ethanol/Water (1:1). Cinnolines often crystallize as silky needles.[7]

  • Characterization:

    • ¹H NMR (DMSO-d₆): Look for the characteristic downfield shift of the H3 proton (singlet/doublet near 8.0-9.0 ppm) and the disappearance of the acetyl methyl protons if fully oxidized/cyclized.

Synthesis Workflow Diagram

SynthesisProtocol Start Start: 2-Amino-3-acetylbenzoic acid Step1 Step 1: Diazotization (NaNO2, HCl, <0°C) Start->Step1 Inter Intermediate: Diazonium Salt Step1->Inter Step2 Step 2: Widman-Stoermer Cyclization (Intramolecular attack of N2+ on Acetyl group) Inter->Step2 Warm to RT Step3 Step 3: Precipitation & Filtration (Adjust pH to 3-4) Step2->Step3 End Product: Cinnoline-8-carboxylic acid Step3->End

Figure 2: Widman-Stoermer synthesis pathway for Cinnoline-8-carboxylic acid.

Experimental Validation: Determining Stability Constants

To objectively compare the chelating power of Q8CA vs. C8CA, you must perform a Potentiometric Titration .

Protocol:

  • Setup: Prepare a 1 mM solution of the ligand (Q8CA or C8CA) in 0.1 M KCl (ionic strength control).

  • Titration: Titrate with 0.1 M NaOH in the absence and presence of metal ions (Cu²⁺, Zn²⁺) at a 1:1 ratio.

  • Data Analysis: Use the Bjerrum method or software like HYPERQUAD to calculate stability constants (

    
    ).
    
    • Expected Result: Q8CA will show a steeper pH drop upon metal addition (stronger proton displacement) compared to C8CA.

References

  • Simpson, J. C. E. (1953).[8] Condensed Pyridazine and Pyrazine Rings (Cinnolines, Phthalazines, and Quinoxalines). Interscience Publishers. (Classic reference for Richter/Widman-Stoermer chemistry).

  • Gershon, H., & Parmegiani, R. (1968). Antimicrobial Activity of Metal Chelates of Salts of 8-Quinolinols with Aromatic Hydroxycarboxylic Acids. Applied Microbiology. Retrieved from [Link]

  • PubChem. (2025). Quinoline-8-carboxylic acid Compound Summary. National Library of Medicine. Retrieved from [Link]

  • Mishra, P., et al. (2015).[9][10] Synthesis, biological evaluation and comparative study of some cinnoline derivatives. Journal of Pharmaceutical Negative Results. (Provides pKa context for cinnoline ring).

Sources

Validation

Electrochemical properties comparison of Cinnoline derivatives

Electrochemical Properties Comparison of Cinnoline Derivatives: A Technical Guide Introduction Cinnoline and its fused-ring counterpart, benzo[c]cinnoline (BCC), are highly conjugated nitrogen heterocycles renowned for t...

Author: BenchChem Technical Support Team. Date: March 2026

Electrochemical Properties Comparison of Cinnoline Derivatives: A Technical Guide

Introduction

Cinnoline and its fused-ring counterpart, benzo[c]cinnoline (BCC), are highly conjugated nitrogen heterocycles renowned for their robust redox activity. The ability of the central -N=N- azo core to undergo reversible electron transfers makes these derivatives highly attractive for advanced material applications, ranging from highly stable alkaline redox-flow batteries (RFBs) to air-stable n-channel organic field-effect transistors (OFETs)[1].

As a Senior Application Scientist, evaluating these compounds requires moving beyond basic cyclic voltammetry. This guide provides an objective, in-depth comparison of the electrochemical properties of key cinnoline derivatives, supported by mechanistic analysis and a self-validating experimental protocol.

Comparative Electrochemical Profiling

The electrochemical behavior of cinnoline derivatives is highly dependent on the solvent environment (protic vs. aprotic) and functional group substitutions. Incorporating electron-withdrawing groups or extending conjugation typically lowers the lowest unoccupied molecular orbital (LUMO), shifting the reduction potential to more positive values[1].

Table 1: Quantitative Electrochemical Properties of Key Cinnoline Derivatives

CompoundMedium / Supporting ElectrolyteReduction Potential (Cathodic Peak)Electron Transfer (

)
ReversibilityKey Application / Observation
Benzo[c]cinnoline (BCC) DMSO / 0.1 M TBABF₄-1.77 V (vs. Ag/AgCl)1e⁻ per stepReversibleForms stable radical anion; acts as a baseline redox mediator[2].
OHQAB (Azo-BCC derivative) DMSO / 0.1 M TBABF₄-0.92 V, -1.54 V, -1.88 V1e⁻ per peak (Total 3e⁻)Quasi-reversibleElectrochromic material; radical formation confirmed by ESR[2].
Disulfonated BCC (ds-BC) Aqueous Alkaline (KOH)-0.84 V (vs. Ag/AgCl)2e⁻ (coupled with H⁺)Highly ReversibleNegative electrolyte in RFBs; resists hydrazo bond cleavage.
MEH-PPV/BCC Polymer (P50) Acetonitrile / 0.1 M TBAPF₆LUMO: -3.31 eV (Onset ~ -1.4 V)Polymer n-dopingReversibleAir-stable n-channel OFETs; electron mobility 7.8×10⁻³ cm²/Vs[1].

Mechanistic Pathways of Electro-Reduction

Understanding the reduction mechanism is critical for designing cinnoline-based electrochemical systems. The pathway bifurcates entirely based on the availability of protons in the solvent matrix.

  • Aprotic Media (e.g., DMSO, DMF): The reduction of benzo[c]cinnoline occurs via successive, discrete one-electron transfers. The first reduction generates a highly stable radical anion (

    
    ), followed by a second reduction at a more negative potential to form a dianion (
    
    
    
    )[2].
  • Protic/Aqueous Media: The reduction is heavily influenced by pH. Protonation precedes or accompanies electron transfer, bypassing the stable radical phase to present a single two-electron, two-proton wave that forms 5,6-dihydrobenzo[c]cinnoline[3].

BCC_Reduction_Mechanism cluster_nonaq Aprotic Media (e.g., DMSO) cluster_aq Protic/Aqueous Media BCC Benzo[c]cinnoline (BCC) Neutral State Radical Radical Anion[BCC]•⁻ (Stable Intermediate) BCC->Radical + 1e⁻ (Reversible) Dihydro 5,6-Dihydrobenzo[c]cinnoline (Protonated Product) BCC->Dihydro + 2e⁻, + 2H⁺ (pH Dependent) Dianion Dianion [BCC]²⁻ (Fully Reduced) Radical->Dianion + 1e⁻ (Reversible)

Electrochemical reduction pathways of Benzo[c]cinnoline in aprotic vs. protic environments.

Standardized Experimental Methodologies

To ensure high-fidelity data when evaluating new cinnoline derivatives, the following self-validating Cyclic Voltammetry (CV) and electrolysis protocol must be utilized.

Protocol: Cyclic Voltammetry & Radical Validation Objective: Determine the standard heterogeneous rate constant, diffusion coefficients, and reduction potentials of cinnoline derivatives[2].

  • Step 1: Electrode Preparation & Polishing

    • Action: Polish the Glassy Carbon Electrode (GCE) using 0.05 µm alumina slurry on a microcloth in a figure-eight motion for 2 minutes. Rinse with 18 MΩ deionized water and sonicate in ethanol for 3 minutes.

    • Causality: Polishing removes adsorbed oxidized species and restores electron transfer kinetics, ensuring a reproducible electroactive surface area.

    • Self-Validation: Run a background scan in the blank electrolyte (0.1 M TBABF₄/DMSO). The capacitive current must be flat, with no faradaic peaks between -2.0 V and +1.0 V.

  • Step 2: Solution Preparation & Degassing

    • Action: Prepare a 1.0 mM solution of the cinnoline derivative in anhydrous DMSO containing 0.1 M tetrabutylammonium tetrafluoroborate (TBABF₄). Purge the solution with ultra-high-purity N₂ for 15 minutes prior to scanning.

    • Causality: Dissolved oxygen reduces electrochemically at ~-0.7 V (vs. Ag/AgCl), which overlaps with and masks the azo reduction peaks[4]. Purging ensures observed cathodic currents are exclusively from the analyte.

  • Step 3: Voltammetric Scanning

    • Action: Scan from 0.0 V to -2.0 V at varying scan rates (10, 20, 50, 100 mV/s).

    • Causality: Varying the scan rate allows for the calculation of the diffusion coefficient using the Randles-Sevcik equation and identifies whether the electron transfer is diffusion-controlled (

      
      ) or surface-adsorption-controlled (
      
      
      
      )[3].
  • Step 4: In-Situ Electron Spin Resonance (ESR) Validation

    • Action: Perform bulk electrolysis at the first cathodic peak potential (e.g., -0.92 V for OHQAB). Transfer the electrolyzed solution to an ESR spectrometer.

    • Causality: Electrochemical data alone only infers the number of transferred electrons. ESR provides definitive spectroscopic proof of the unpaired electron in the generated

      
       radical anion[2].
      

CV_Workflow Prep 1. Cell Prep (Analyte + TBABF₄) Degas 2. N₂ Degassing (Remove O₂) Prep->Degas Prevents O₂ Interference CV 3. Cyclic Voltammetry (Variable Scan Rates) Degas->CV Baseline Established EPR 4. In-Situ ESR (Radical Validation) CV->EPR 1e⁻ Transfer Confirmed Analysis 5. Kinetic Analysis (Randles-Sevcik) CV->Analysis EPR->Analysis

Self-validating experimental workflow for the electrochemical characterization of cinnolines.

Applications in Advanced Technologies

The structural rigidity of the cis-azobenzene core in benzo[c]cinnoline provides unique advantages over linear azo dyes, directly translating to superior performance in commercial applications.

  • Alkaline Redox-Flow Batteries (RFBs): Traditional azobenzenes degrade rapidly during electrochemical cycling due to hydrazo bond cleavage. By utilizing the structurally rigid, connected aromatic rings of benzo[c]cinnoline, and applying sulfonation to increase aqueous solubility, researchers have developed disulfonated benzo[c]cinnoline (ds-BC). This derivative yields a highly stable negative electrolyte, achieving a low capacity fade rate of 0.77%/day in full cells.

  • Organic Semiconductors: The electron-withdrawing nature of the benzo[c]cinnoline moiety can be leveraged to tune the HOMO/LUMO levels of conjugated polymers. Incorporating BCC into MEH-PPV backbones lowers the LUMO to -3.31 eV, effectively transitioning the material from a p-type to an air-stable n-channel semiconductor[1].

References

  • Title: Electrochemical investigation of 2-[8-hydroxyquinoline-5-yl)azo]benzo[c]cinnoline on a platinum electrode in dimethysulfoxide Source: TÜBİTAK Academic Journals (Turkish Journal of Chemistry) URL: [Link]

  • Title: Synthesis and properties of air-stable n-channel semiconductors based on MEH-PPV derivatives containing benzo[c]cinnoline moieties Source: Journal of Materials Chemistry C (RSC Publishing) URL: [Link]

  • Title: 2-Benzo[c]cinnoline and 2-Benzo[c]cinnoline 6-oxide Modified Glassy Carbon Electrodes: Electrocatalytic Reduction of Dioxygen in Aqueous Media Source: Instrumentation Science & Technology (Taylor & Francis) URL: [Link]

  • Title: Electrochemical Behavior of Benzo[c]cinnoline and Its Bromo Derivatives Source: TÜBİTAK Academic Journals (Turkish Journal of Chemistry) URL: [Link]

Sources

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